p-Aspidin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
989-54-8 |
|---|---|
Molecular Formula |
C25H32O8 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C25H32O8/c1-7-9-15(26)17-19(28)12(3)22(33-6)13(20(17)29)11-14-21(30)18(16(27)10-8-2)24(32)25(4,5)23(14)31/h28-31H,7-11H2,1-6H3 |
InChI Key |
RHHXCNHESMAVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)C)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to p-Aspidin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aspidin is a naturally occurring phloroglucinol derivative, a class of phenolic compounds known for their diverse biological activities. It is primarily isolated from the rhizomes of ferns belonging to the Dryopteris genus. Structurally, it is a complex molecule featuring two butyrylphloroglucinol rings linked by a methylene bridge. This compound, along with its close relatives like Aspidin BB and Disaspidin BB, has garnered significant interest in the scientific community for its potent antimicrobial properties.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its antibacterial mechanism of action and the experimental protocols used for its evaluation.
Chemical Identity and Structure
This compound is characterized by a specific arrangement of its constituent rings and functional groups. Its detailed chemical identity is crucial for synthesis, characterization, and understanding its structure-activity relationships.
-
IUPAC Name: 2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
-
CAS Number: 584-28-1[3]
-
Molecular Formula: C₂₅H₃₂O₈[3]
-
Molecular Weight: 460.52 g/mol
-
Canonical SMILES: CCCC(=O)C1=C(C(=C(C(=C1O)C)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O
-
InChI Key: DCEHSZHMKGBNHS-UHFFFAOYSA-N[3]
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in biological systems, including its solubility, stability, and ability to cross cell membranes. A summary of these properties is presented below.
| Property | Value | Reference(s) |
| Appearance | Crystalline solid | |
| Melting Point | 124-125 °C | |
| Solubility | Soluble in ether, benzene, chloroform, and DMSO. Sparingly soluble in methanol, ethanol, and acetone. Less soluble in petroleum ether. | [3] |
| XlogP (Predicted) | 4.1 | |
| UV max (in Cyclohexane) | 230 nm (ε = 25500), 290 nm (ε = 21300) |
Biological Activity and Mechanism of Action
This compound and its related compounds, particularly Aspidin BB, have demonstrated significant antibacterial activity, most notably against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.[1][2]
Antibacterial Activity
The primary antibacterial mechanism of Aspidin BB against S. aureus is the induction of oxidative stress.[1] This is achieved through a dual action: increasing the production of reactive oxygen species (ROS) and simultaneously weakening the bacterium's antioxidant defenses.[1] Specifically, Aspidin BB enhances the activity of NADPH oxidase, a key enzyme responsible for producing superoxide radicals.[1] Concurrently, it diminishes the activity of superoxide dismutase (SOD) and depletes glutathione (GSH) levels, which are crucial components of the bacterial antioxidant system.[1] The resulting accumulation of ROS leads to dose-dependent damage to critical cellular components, including membrane peroxidation, DNA damage, and protein degradation, ultimately causing bacterial cell death.[1]
Signaling Pathway
The mechanism of ROS-induced cell death in S. aureus by this compound (Aspidin BB) can be visualized as a direct signaling cascade.
Quantitative Biological Data
The antibacterial efficacy of Aspidin BB against Staphylococcus aureus has been quantified through various assays.
| Assay | Organism | Result | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | Standard and clinical S. aureus | 15.63 - 62.5 µg/mL | [1] |
| IC₅₀ (MTT Assay, 72h) | S. aureus | 48.14 µM (22.11 µg/mL) | [1] |
| Time-Kill Assay | S. aureus | Complete killing at 2x MIC within 4 hours | [1] |
| NADPH Oxidase Activity | S. aureus | Increase from 4.03 to 7.48 U/mg (at 0.5x to 4x MIC) | [1] |
Experimental Protocols
The following sections describe the generalized methodologies for the key experiments cited in the evaluation of this compound's antibacterial properties.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined to find the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4] The broth microdilution method is commonly used.[4][5]
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.[5]
-
Inoculum Preparation: The test bacterium (S. aureus) is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum of ~5 x 10⁵ CFU/mL in each well.[6][7]
-
Inoculation and Incubation: A defined volume of the bacterial suspension is added to each well of the microtiter plate containing the diluted this compound.[4] The plate also includes a positive control (bacteria in broth, no drug) and a negative control (broth only). The plate is incubated at 37°C for 18-24 hours.[4][5]
-
Result Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[4]
MTT Viability Assay
The MTT assay measures cellular metabolic activity as an indicator of cell viability.[8][9] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][10]
-
Cell Treatment: Bacterial cells are incubated with various concentrations of this compound in a 96-well plate for a specified duration (e.g., 72 hours).
-
MTT Addition: Following treatment, the culture medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.[10][11] The plate is incubated for a further period (e.g., 4 hours) at 37°C to allow for the reduction of MTT to formazan.[11]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) is added to dissolve the insoluble purple formazan crystals.[9][11][12]
-
Absorbance Measurement: The plate is shaken to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[10] The intensity of the color is proportional to the number of viable, metabolically active cells.
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a microbial population over time.[13][14]
-
Preparation: A standardized bacterial inoculum (e.g., ~5 x 10⁵ CFU/mL) is prepared in a suitable broth. The test is set up with different concentrations of this compound (e.g., 1x MIC, 2x MIC) and a growth control without the compound.[14]
-
Sampling: The cultures are incubated at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each culture.[15]
-
Quantification of Survivors: The collected aliquots are serially diluted in a neutralizing buffer or saline.[16][17] A specific volume from each dilution is plated onto agar plates (e.g., Tryptone Soy Agar).[13]
-
Incubation and Counting: The plates are incubated for 24-48 hours at 37°C, after which the number of colony-forming units (CFU) is counted.[16]
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[14]
NADPH Oxidase Activity Assay
This assay measures the activity of the NADPH oxidase enzyme by detecting the superoxide (O₂⁻) it produces.
-
Preparation of Cell Lysate/Membrane Fraction: S. aureus cells are treated with various concentrations of this compound. The cells are then harvested, and a membrane fraction is isolated via homogenization and ultracentrifugation.[18]
-
Assay Reaction: The assay is performed in a 96-well plate. The membrane fraction is added to an assay solution containing a detection reagent. Common detection methods include using lucigenin, which produces chemiluminescence upon reaction with superoxide, or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), which forms a colored formazan product.[18][19]
-
Initiation and Measurement: The reaction is initiated by adding the substrate, NADPH.[18][19] The signal (chemiluminescence or absorbance) is measured over time using a plate reader.
-
Quantification: The rate of signal increase is proportional to the NADPH oxidase activity. Protein concentration in the membrane fraction is determined (e.g., by Bradford assay) to normalize the activity, which is often expressed as U/mg of protein.[18]
Conclusion
This compound is a promising natural product with well-defined antibacterial properties. Its mechanism of action, centered on the induction of lethal oxidative stress in bacteria like S. aureus, makes it an interesting candidate for further investigation in drug development. The data and protocols presented in this guide offer a technical foundation for researchers and scientists aiming to explore the therapeutic potential of this compound and other phloroglucinol derivatives.
References
- 1. Aspidin BB, a phloroglucinol derivative, exerts its antibacterial activity against Staphylococcus aureus by inducing the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis [frontiersin.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Current methodology of MTT assay in bacteria - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. journals.asm.org [journals.asm.org]
- 13. iscacosmetictesting.com [iscacosmetictesting.com]
- 14. emerypharma.com [emerypharma.com]
- 15. actascientific.com [actascientific.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. turntherapeutics.com [turntherapeutics.com]
- 18. Measurement of NADPH Oxidase Activity in Plants [bio-protocol.org]
- 19. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
An In-depth Technical Guide to the Synthesis and Purification of p-Aspidin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for p-Aspidin, a bioactive phloroglucinol derivative found in certain fern species. This document details potential synthetic strategies, established purification protocols from natural sources, and insights into its biological mechanism of action. All quantitative data is presented in structured tables, and key experimental procedures are meticulously outlined. Furthermore, logical workflows and signaling pathways are illustrated using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding.
Introduction to this compound
This compound, a member of the acylphloroglucinol class of natural products, is a dimeric phloroglucinol derivative. It is most notably isolated from the rhizomes of ferns belonging to the Dryopteris genus. Structurally, this compound is characterized by two butyrylphloroglucinol units linked by a methylene bridge. Its systematic name is 2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one.
Phloroglucinol derivatives, including this compound, have garnered significant interest in the scientific community due to their diverse and potent biological activities. Research has indicated that these compounds possess a range of effects, including anticancer, antioxidant, and anti-inflammatory properties. Specifically, aspidin BB, a closely related compound often found alongside this compound, has been shown to induce apoptosis in cancer cells, highlighting the therapeutic potential of this class of molecules.
This guide aims to equip researchers with the necessary technical information to approach the synthesis and purification of this compound, thereby enabling further investigation into its pharmacological properties and potential applications in drug development.
Synthesis of this compound: A Proposed Approach
Proposed Synthetic Workflow
The following diagram illustrates a potential workflow for the chemical synthesis of this compound. This is a conceptual pathway based on established organic chemistry principles for the synthesis of similar molecules.
Caption: Proposed synthetic workflow for this compound.
Key Experimental Considerations for Synthesis
-
Starting Materials: The synthesis would likely commence from commercially available phloroglucinol.
-
Acylation: Friedel-Crafts acylation using butyryl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) would be employed to introduce the butyryl groups to the phloroglucinol rings.
-
Methylation: Selective methylation of the hydroxyl groups would be a critical step. The specific methylation pattern of this compound would require careful selection of methylating agents (e.g., dimethyl sulfate, methyl iodide) and reaction conditions to achieve the desired regioselectivity.
-
Methylene Bridge Formation: The crucial step of linking the two monomeric units would likely be achieved through a condensation reaction. This could potentially be accomplished using formaldehyde in the presence of an acid or base catalyst.
-
Purification of Synthetic Product: The final product would require purification, likely involving column chromatography on silica gel, followed by recrystallization to obtain pure this compound.
Purification of this compound from Natural Sources
The most common method for obtaining this compound is through extraction and purification from the rhizomes of Dryopteris species, particularly Dryopteris fragrans. Macroporous resin column chromatography has been identified as an effective technique for the enrichment and separation of aspidins.
Purification Workflow
The following diagram outlines the general workflow for the purification of this compound from its natural source.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol: Macroporous Resin Chromatography
This protocol is based on the successful separation of aspidin BB, a compound structurally similar to and co-occurring with this compound, from Dryopteris fragrans extracts.
3.2.1. Materials and Equipment
-
Dried and powdered rhizomes of Dryopteris fragrans
-
Ethanol (95% and other concentrations for elution)
-
Deionized water
-
Macroporous adsorption resin (e.g., AB-8 type)
-
Glass column for chromatography
-
Peristaltic pump
-
Fraction collector
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
3.2.2. Procedure
-
Extraction:
-
Macerate the powdered rhizomes of Dryopteris fragrans with 95% ethanol at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Column Preparation:
-
Pack a glass column with AB-8 macroporous resin.
-
Pre-condition the column by washing sequentially with ethanol and then deionized water until the effluent is neutral.
-
-
Adsorption:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the sample solution onto the pre-conditioned resin column at a controlled flow rate.
-
-
Washing:
-
Wash the column with deionized water to remove unbound impurities such as sugars and salts.
-
-
Elution:
-
Elute the column with a stepwise gradient of increasing ethanol concentration in water.
-
Collect fractions of the eluate using a fraction collector.
-
-
Analysis and Pooling:
-
Analyze the collected fractions for the presence and purity of aspidins using HPLC.
-
Pool the fractions containing the highest concentration and purity of the target compounds.
-
-
Final Purification (Optional):
-
For obtaining highly pure this compound, the pooled fractions can be further purified using preparative HPLC.
-
Quantitative Data for Purification
The following table summarizes typical quantitative data for the purification of aspidin BB from Dryopteris fragrans using macroporous resin chromatography, which can be considered indicative for this compound purification.[1]
| Parameter | Value |
| Resin Type | AB-8 |
| Purity Increase (Aspidin BB) | 5.99-fold |
| Recovery Yield (Aspidin BB) | 75.64% |
| Optimal Adsorption Flow Rate | 1.5 mL/min |
| Optimal Elution Flow Rate | 1.0 mL/min |
| Optimal Elution Solvent | 70% Ethanol |
Biological Activity and Signaling Pathway of Aspidin
Aspidin BB, a major component of the aspidin mixture isolated from Dryopteris, has been shown to possess significant anticancer activity. Studies have elucidated its mechanism of action, revealing its ability to induce apoptosis in cancer cells through the mitochondrial pathway.
Apoptotic Signaling Pathway of Aspidin BB
The diagram below illustrates the signaling cascade initiated by Aspidin BB in human ovarian cancer cells, leading to programmed cell death.
Caption: Apoptotic pathway induced by Aspidin BB.
This pathway highlights the following key events:
-
Modulation of Bcl-2 Family Proteins: Aspidin BB decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the recruitment and activation of pro-caspase-9, which in turn activates the effector caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves key cellular substrates, such as PARP (Poly (ADP-ribose) polymerase), ultimately leading to the biochemical and morphological hallmarks of apoptosis.
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of this compound. While a definitive, published total synthesis remains elusive, a plausible synthetic route has been proposed based on established chemical principles for related phloroglucinol derivatives. In contrast, the purification of this compound from its natural source, Dryopteris fragrans, is well-documented, with macroporous resin chromatography offering an efficient method for its isolation and enrichment. The elucidation of the apoptotic signaling pathway induced by the related aspidin BB underscores the therapeutic potential of this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, facilitating further exploration of this compound and its potential applications.
References
The Biological Activity of p-Aspidin Derivatives: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the biological activities of p-Aspidin derivatives, a class of phloroglucinol compounds. Primarily targeting researchers, scientists, and drug development professionals, this document delves into their antibacterial and anticancer properties, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Antibacterial Activity of this compound Derivatives
Several this compound derivatives, notably Aspidin BB, Aspidinol, and Disaspidin BB, have demonstrated significant antibacterial activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] These compounds, extracted from sources like Dryopteris fragrans, are being investigated as potential alternatives to conventional antibiotics.[1][3]
Quantitative Antibacterial Data
The following table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of various this compound derivatives against different bacterial strains.
| Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Aspidin BB | Propionibacterium acnes | 7.81 - 15.63 | 2 x MIC | [4] |
| Staphylococcus aureus (Standard & Clinical) | 15.63 - 62.5 | 2 x MIC | [5] | |
| Aspidinol | Staphylococcus aureus (MSSA & MRSA) | 0.25 - 2 | 0.5 - 4 | [1] |
| Disaspidin BB | Staphylococcus epidermidis (Clinical Strains) | 0.63 - 2.5 | Not Specified | [6] |
| Staphylococcus epidermidis (SEP-05, Erythromycin-Resistant) | 0.63 | Not Specified | [6] | |
| Acylphloroglucinol A5 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.98 | 1.95 | [2] |
Experimental Protocols
This protocol is adapted from the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 1 x 10⁶ CFU/mL in the test wells.[6][9]
-
Serial Dilution of Test Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[6]
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[10][11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it on an antibiotic-free agar medium. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.[6]
This assay evaluates the rate at which an antibacterial agent kills a specific bacterium.[12][13][14]
-
Preparation: Prepare bacterial cultures in broth to a specific concentration (e.g., 1 x 10⁶ CFU/mL).
-
Exposure to Test Compound: Add the this compound derivative at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) to the bacterial cultures. Include a control culture without the compound.[15]
-
Sampling and Plating: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), draw samples from each culture. Perform serial dilutions of the samples and plate them on agar plates to determine the number of viable bacteria (CFU/mL).[15]
-
Data Analysis: Plot the log₁₀ of CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[4][5]
This protocol describes the use of crystal violet and XTT assays to assess the effect of this compound derivatives on bacterial biofilm formation and metabolic activity.[3][6]
-
Biofilm Formation: Grow bacteria (e.g., S. epidermidis at 1 x 10⁶ CFU/mL) in 96-well plates for different durations to allow for adhesion (e.g., 6 hours), aggregation (e.g., 18 hours), and maturation (e.g., 36 hours) of biofilms.[6]
-
Treatment: After the initial incubation, wash the wells to remove non-adherent cells. Add fresh medium containing different concentrations of the this compound derivative (e.g., 1x MIC, 2x MIC, 4x MIC) and incubate for another 24 hours.[6]
-
Crystal Violet Assay (Total Biomass):
-
Wash the wells and stain the biofilms with 0.1% crystal violet for 15 minutes.
-
Wash again to remove excess stain and then solubilize the bound stain with 33% acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the total biofilm biomass.
-
-
XTT Assay (Metabolic Activity):
Proposed Antibacterial Mechanism of Action
This compound derivatives, particularly Aspidin BB, are thought to exert their antibacterial effects through a multi-target mechanism. A key aspect is the induction of reactive oxygen species (ROS) within the bacterial cell.[5] This oxidative stress leads to damage of critical cellular components.
References
- 1. Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis [frontiersin.org]
- 4. Investigation of antibacterial activity of aspidin BB against Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspidin BB, a phloroglucinol derivative, exerts its antibacterial activity against Staphylococcus aureus by inducing the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 14. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. actascientific.com [actascientific.com]
p-Aspidin: A Technical Guide to the Phloroglucinol Class Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Aspidin, a member of the phloroglucinol class of natural products, presents a compelling subject for scientific investigation due to its documented biological activities. This technical guide provides a comprehensive overview of the characterization of this compound and related phloroglucinols. It details the known physicochemical properties, summarizes biological activities with a focus on anthelmintic action, and outlines detailed experimental protocols for isolation and characterization. This document also includes a proposed mechanism of action and a hypothetical signaling pathway, offering a foundational framework for future research and drug development endeavors.
Introduction to this compound and the Phloroglucinol Class
This compound, also known simply as Aspidin, is a naturally occurring phloroglucinol derivative. Phloroglucinols are a class of organic compounds characterized by a benzene ring with three hydroxyl groups (benzene-1,3,5-triol) and various substitutions. These compounds are found in a variety of natural sources, particularly in ferns. Historically, extracts containing phloroglucinols have been used in traditional medicine for their diverse biological effects.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, purification, and formulation.
| Property | Value | Reference |
| Molecular Formula | C25H32O8 | [1] |
| Molecular Weight | 460.52 g/mol | [1] |
| Synonyms | Aspidin | [1] |
| CAS Number | 584-28-1 | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in organic solvents |
Biological Activity of the Phloroglucinol Class
Compounds belonging to the phloroglucinol class exhibit a wide range of biological activities. While specific data for this compound is limited, the broader class effects provide a strong indication of its potential therapeutic applications.
| Biological Activity | Description | Potential Mechanism of Action | References |
| Anthelmintic (Cestodes) | Effective against tapeworms. | Interference with neuromuscular coordination, leading to paralysis of the parasite. | [1][2][3] |
| Antispasmodic | Relieves smooth muscle spasms. | Inhibition of phosphodiesterase enzymes, leading to increased intracellular cAMP and cGMP and subsequent muscle relaxation. Modulation of ion channels. | [4] |
| Antibacterial | Activity against various bacterial strains. | Inhibition of ribosome formation (as suggested for the related compound Aspidinol). | |
| Anti-inflammatory | Reduction of inflammation. | Scavenging of free radicals and reactive oxygen species. | [4] |
| Antioxidant | Neutralization of harmful free radicals. | Direct scavenging of reactive oxygen species due to the phenolic structure. | [4] |
Experimental Protocols
The following protocols provide a general framework for the extraction, isolation, and characterization of this compound from natural sources. These methods can be adapted and optimized based on the specific plant matrix and available instrumentation.
Extraction and Isolation Workflow
Figure 1: Generalized workflow for the extraction and isolation of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound in a sample matrix.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (typically around 280 nm for phloroglucinols).
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol or another suitable solvent. Create a series of dilutions to generate a standard curve for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of this compound.
-
Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to determine the connectivity between protons and carbons, confirming the overall structure.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Ionization Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): Fragments the molecule to provide structural information.
Proposed Mechanism of Action and Signaling Pathway
Based on the known anthelmintic activity of phloroglucinols and the general mechanisms of anthelmintic drugs, a hypothetical signaling pathway for this compound's action against cestodes is proposed below. This pathway is speculative and requires experimental validation.
Figure 2: Hypothetical signaling pathway for the anthelmintic action of this compound.
This proposed pathway suggests that this compound may act as a ligand for specific neurotransmitter receptors in the parasite's neuromuscular system. Binding to these receptors could lead to modulation of ion channel activity, resulting in hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis of the worm. This paralysis would prevent the parasite from maintaining its position within the host, leading to its expulsion.
Conclusion and Future Directions
This compound and the broader class of phloroglucinols represent a promising area for natural product-based drug discovery. While the existing data on this compound's biological activities, particularly its anthelmintic properties, are encouraging, further research is critically needed. Future studies should focus on:
-
Comprehensive Biological Screening: Evaluating the activity of purified this compound against a wider range of biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.
-
Development of Validated Analytical Methods: Establishing robust and specific analytical methods for the routine quantification of this compound in various matrices.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound and the phloroglucinol class.
References
- 1. A COMPARISON OF ANTHELMINTIC AND ANTIBACTERIAL ACTIVITY OF SOME PHLOROGLUCINOL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Phloroglucin? [synapse.patsnap.com]
- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. scispace.com [scispace.com]
In Silico Modeling of p-Aspidin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to p-Aspidin and Phloroglucinols
This compound, also known as para-aspidin, is a phloroglucinol derivative found in certain ferns of the Dryopteris genus. Phloroglucinols are a class of naturally occurring phenolic compounds characterized by a 1,3,5-trihydroxybenzene ring. This core structure can be variously substituted, leading to a wide diversity of compounds with a broad spectrum of biological activities. While specific research on this compound is limited, related compounds such as Aspidin BB and Aspidinol have demonstrated significant antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may hold similar therapeutic potential.
This technical guide outlines a comprehensive in silico approach to model and predict the bioactivity of this compound, focusing on its potential as an antibacterial agent. The workflow described herein can serve as a blueprint for the computational evaluation of similar natural products in the early stages of drug discovery.
In Silico Modeling Workflow for this compound
The in silico modeling of this compound's bioactivity can be systematically approached through a multi-step computational workflow. This process allows for the prediction of its molecular targets, binding affinity, and pharmacokinetic properties before embarking on resource-intensive experimental validation.
An In-depth Technical Guide on the Discovery and Historical Context of p-Aspidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Aspidin, a phloroglucinol derivative isolated from the male fern Dryopteris filix-mas, represents a significant molecule in the historical context of natural product chemistry and anthelmintic drug discovery. This technical guide provides a comprehensive overview of the discovery of this compound, its isolation, structural elucidation, and the historical context of its use. It details the early scientific investigations into the chemical constituents of Dryopteris species, which have been used for centuries in traditional medicine as vermifuges. This document outlines the experimental protocols of the era, summarizes the available quantitative bioactivity data, and explores the putative mechanism of action, including its role as a potential uncoupler of oxidative phosphorylation in helminths.
Historical Context: The Use of Dryopteris Ferns in Traditional Medicine
The use of ferns, particularly the male fern (Dryopteris filix-mas), for medicinal purposes dates back to ancient civilizations. Traditional European medicine has long recognized the potent anthelmintic properties of extracts from the rhizomes of D. filix-mas, employing them to expel tapeworms and other intestinal parasites. This traditional knowledge laid the groundwork for later scientific inquiry into the active chemical constituents responsible for these therapeutic effects.
The Discovery and Isolation of this compound
The scientific investigation into the active principles of Dryopteris ferns began in the late 19th century, a period of significant advancement in natural product chemistry. While the exact date and discoverer of this compound are not definitively documented in readily available literature, its discovery is intrinsically linked to the broader study of phloroglucinol derivatives from these ferns.
The isolation of these compounds in the late 19th and early 20th centuries was a challenging endeavor, relying on rudimentary extraction and purification techniques.
Historical Experimental Protocol for the Isolation of Phloroglucinol Derivatives from Dryopteris Rhizomes
The following protocol is a generalized representation of the methods likely employed for the isolation of phloroglucinol derivatives like this compound during the late 19th and early 20th centuries.
Objective: To isolate the active anthelmintic principles from the rhizomes of Dryopteris filix-mas.
Materials:
-
Dried and powdered rhizomes of Dryopteris filix-mas
-
Ether (diethyl ether)
-
Magnesium oxide (MgO)
-
Dilute acids (e.g., hydrochloric acid)
-
Alkali solutions (e.g., sodium hydroxide)
-
Various organic solvents for crystallization (e.g., ethanol, acetone, petroleum ether)
-
Filter paper, beakers, flasks, and other basic laboratory glassware
Methodology:
-
Extraction: The powdered rhizomes were subjected to exhaustive extraction with ether. This was typically performed using a percolation or Soxhlet apparatus, which allowed for the continuous extraction of the lipid-soluble components.
-
Concentration: The resulting ethereal extract, a dark, thick oleoresin, was concentrated by distillation to remove the bulk of the solvent.
-
Purification of "Crude Filicin": The concentrated oleoresin, often referred to as "crude filicin," contained a mixture of phloroglucinol derivatives. A common purification step involved treating the ethereal solution with magnesium oxide. This would precipitate the acidic phloroglucinols as their magnesium salts.
-
Acidification and Re-extraction: The precipitate was then collected, washed with ether to remove impurities, and subsequently decomposed with a dilute acid. This process liberated the free phloroglucinols, which could then be re-extracted into ether.
-
Fractional Crystallization: The resulting mixture of phloroglucinols was then subjected to a series of fractional crystallizations from various solvents. This was a painstaking process of dissolving the mixture in a hot solvent and allowing it to cool slowly, with different compounds crystallizing out at different rates and temperatures. The separation of individual compounds like this compound would have relied on slight differences in their solubility.
Workflow Diagram:
Spectroscopic Blueprint of p-Aspidin: An In-Depth Technical Guide to NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of p-Aspidin, a representative member of the aspidin group of phloroglucinol derivatives. These compounds, primarily isolated from ferns of the genus Dryopteris, are of significant interest due to their potential therapeutic properties. This document focuses on the elucidation of the chemical structure of Aspidinol, a common analogue, through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed data, experimental protocols, and a visual representation of the analytical workflow.
Introduction to this compound and its Analogue, Aspidinol
This compound and its related compounds are a class of naturally occurring phloroglucinol derivatives. Aspidinol, with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol , serves as a characteristic example for the spectroscopic analysis of this family of compounds.[1] The structural elucidation of these complex natural products is crucial for understanding their bioactivity and for potential applications in drug discovery. NMR and MS are indispensable tools for this purpose, providing detailed information about the molecular framework and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Aspidinol
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Below is a summary of the ¹H and ¹³C NMR spectral data for Aspidinol. Due to the limited availability of fully assigned public data for Aspidinol, the following tables are based on typical chemical shift ranges for similar phloroglucinol derivatives and the partial data available.
Table 1: ¹H NMR Spectral Data of Aspidinol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 14.0 | s | 2H | Chelated phenolic -OH |
| ~5.9 - 6.2 | s | 1H | Aromatic C-H |
| ~3.7 - 3.9 | s | 3H | -OCH₃ |
| ~2.8 - 3.1 | t | 2H | -C(=O)-CH₂- |
| ~1.9 - 2.1 | s | 3H | Aromatic -CH₃ |
| ~1.6 - 1.8 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~0.9 - 1.1 | t | 3H | -CH₂-CH₃ |
Table 2: ¹³C NMR Spectral Data of Aspidinol
| Chemical Shift (δ) ppm | Assignment |
| ~205 - 215 | C=O (Butyryl) |
| ~160 - 170 | Aromatic C-O |
| ~100 - 110 | Aromatic C-H / Aromatic C-C |
| ~55 - 60 | -OCH₃ |
| ~40 - 45 | -C(=O)-CH₂- |
| ~15 - 20 | -CH₂-CH₂-CH₃ |
| ~10 - 15 | Aromatic -CH₃ / -CH₂-CH₃ |
Mass Spectrometry (MS) of Aspidinol
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for the analysis of such compounds.
Table 3: Mass Spectrometry Data of Aspidinol
| m/z | Interpretation |
| 224 | Molecular ion [M]⁺ |
| 182 | Loss of C₃H₆ (propylene) from the butyryl chain |
| 181 | Loss of C₃H₇• (propyl radical) from the butyryl chain |
The fragmentation pattern of Aspidinol is characteristic of acylphloroglucinols. The molecular ion peak is observed at m/z 224. Key fragments are observed at m/z 182 and 181, corresponding to the loss of parts of the butyryl side chain.
Experimental Protocols
Isolation of Aspidinol from Dryopteris Species
A general procedure for the isolation of phloroglucinol derivatives from the rhizomes of Dryopteris species is as follows:
-
Extraction: Dried and powdered rhizomes are extracted with a suitable organic solvent, such as ethanol or methanol, using a Soxhlet apparatus or maceration.
-
Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and water) to fractionate the components. Phloroglucinol derivatives are typically found in the less polar fractions.
-
Chromatographic Purification: The fractions containing the compounds of interest are subjected to column chromatography over silica gel or Sephadex LH-20.
-
Final Purification: Further purification is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure Aspidinol.
NMR Sample Preparation and Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified Aspidinol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to enable full structural assignment.
Mass Spectrometry Analysis
-
Sample Introduction: A dilute solution of the purified Aspidinol in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For GC-MS analysis, derivatization might be necessary.
-
Ionization: Electron Ionization (EI) is typically used at 70 eV to generate fragment ions.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like Aspidinol.
Caption: Workflow for the isolation and spectroscopic analysis of Aspidinol.
This guide provides a foundational understanding of the spectroscopic techniques employed in the characterization of this compound and its analogues. The detailed data and protocols serve as a valuable resource for researchers in natural product chemistry and drug development.
References
A Technical Guide to the Thermochemical Data of p-Aspidin
For Researchers, Scientists, and Drug Development Professionals
Abstract: p-Aspidin, a naturally occurring phloroglucinol derivative found in certain fern species, presents a complex chemical structure of interest for potential pharmacological applications. A thorough understanding of its thermochemical properties is fundamental for drug development, formulation, and manufacturing processes. This document provides a comprehensive overview of the methodologies available for the determination of key thermochemical data for p--Aspidin. Due to the current absence of specific experimental data for this compound in publicly accessible literature, this guide focuses on the established experimental and computational protocols applicable to its structural class.
Chemical Identity of this compound
This compound, also known as Aspidin, is a complex polyphenolic compound. Its chemical structure is characterized by two butyryl-phloroglucinol--like moieties linked by a methylene bridge.
-
IUPAC Name: 2-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(1-oxobutyl)phenyl]methyl]-3,5-dihydroxy-4,4-dimethyl-6-(1-oxobutyl)-2,5-cyclohexadien-1-one[1]
-
CAS Number: 584-28-1[1]
-
Molecular Weight: 460.52 g/mol [1]
Thermochemical Data
Table 1: Key Thermochemical Parameters of Interest for this compound
| Parameter | Symbol | Definition |
| Standard Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. |
| Standard Enthalpy of Combustion | ΔcH° | The heat evolved when one mole of a substance is completely burned in oxygen under standard conditions. |
| Enthalpy of Fusion | ΔfusH | The change in enthalpy resulting from providing energy, typically heat, to a specific quantity of the substance to change its state from a solid to a liquid at constant pressure. |
| Enthalpy of Sublimation | ΔsubH | The heat required to change one mole of a substance from a solid to a gaseous state at a given combination of temperature and pressure. |
| Heat Capacity | Cp | The amount of heat that must be added to a specified amount of a substance to cause a unit rise in its temperature. |
Table 2: Illustrative Thermochemical Data for Related Phloroglucinol Compounds
| Compound | Formula | ΔfH° (solid) (kJ/mol) | ΔfusH (kJ/mol) | Melting Point (°C) |
| Phloroglucinol | C₆H₆O₃ | - | - | 215-220 |
| Phloroglucinol Dihydrate | C₆H₆O₃·2H₂O | - | - | 116-117[3] |
| 2,4,6-Trihydroxybenzoic acid monohydrate | C₇H₆O₅·H₂O | - | - | - |
Experimental Protocols for Thermochemical Data Determination
The determination of thermochemical data for organic compounds like this compound relies on well-established calorimetric and analytical techniques.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of this compound in its crystalline phase (ΔfH°(cr)) can be determined from its standard molar enthalpy of combustion (ΔcH°).
Experimental Workflow:
Methodology:
-
Sample Preparation: A precisely weighed pellet of crystalline this compound is placed in a crucible within a high-pressure vessel (bomb).
-
Calorimeter Setup: The bomb is filled with excess pure oxygen and placed in a calorimeter containing a known mass of water.
-
Combustion: The sample is ignited, and the complete combustion reaction occurs.
-
Temperature Measurement: The temperature change of the calorimeter system is meticulously recorded.
-
Calculation of Energy of Combustion (ΔcU): The energy of combustion at constant volume is calculated using the temperature change and the energy equivalent of the calorimeter.
-
Calculation of Enthalpy of Combustion (ΔcH°): The enthalpy of combustion at constant pressure is then determined from the energy of combustion.
-
Calculation of Enthalpy of Formation (ΔfH°): The standard enthalpy of formation of this compound is calculated from its enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[4][5]
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
Methodology:
-
A small, accurately weighed sample of this compound is placed in a sealed pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate.
-
The difference in heat flow to the sample and reference is measured as a function of temperature.
-
The enthalpy of fusion is determined by integrating the area under the melting peak in the DSC thermogram.[5]
Thermogravimetric Analysis (TGA) for Enthalpy of Sublimation
TGA can be used to determine the enthalpy of sublimation by measuring the mass loss of a sample as a function of temperature under controlled atmospheric conditions.
Methodology:
-
A sample of this compound is heated in a TGA instrument.
-
The mass loss due to sublimation is recorded as a function of temperature.
-
The enthalpy of sublimation can be determined from the TGA data using the Clausius-Clapeyron equation or by Langmuir's method.[5][6]
Computational Protocols for Thermochemical Data Prediction
In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermochemical properties of organic molecules with a high degree of accuracy.
Computational Workflow:
Methodology:
-
Structure Optimization: The 3D structure of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT).[7]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
High-Level Single-Point Energy Calculations: More accurate single-point energy calculations are performed on the optimized geometry using high-level ab initio methods like Coupled Cluster (CCSD(T)) or composite methods (e.g., G3, G4, CBS-QB3).[8][9] These methods provide a more accurate electronic energy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using the atomization method or isodesmic/homodesmotic reactions.[10] The atomization method involves calculating the energy required to break all the bonds in the molecule to form its constituent atoms and then using the known enthalpies of formation of the atoms.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the biological activity and associated signaling pathways of this compound. Phloroglucinol derivatives, as a class, are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects.[11] However, the specific mechanisms of action for this compound have not been elucidated. Further research is required to investigate its potential pharmacological effects and to identify any interactions with cellular signaling cascades.
Conclusion
While direct experimental thermochemical data for this compound is not currently available, this guide provides a comprehensive framework for its determination. A combination of experimental techniques, particularly combustion calorimetry, DSC, and TGA, alongside high-level computational chemistry methods, can provide a complete and accurate thermochemical profile for this complex natural product. Such data is invaluable for the advancement of any potential pharmaceutical development involving this compound.
References
- 1. Aspidin [drugfuture.com]
- 2. chembk.com [chembk.com]
- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 4. jpyro.co.uk [jpyro.co.uk]
- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
p-Aspidin Antibacterial Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aspidin, a phloroglucinol derivative, belongs to a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities. While research has highlighted the antibacterial potential of related phloroglucinols like aspidin BB and disaspidin BB, specific data on this compound remains limited. This document provides a comprehensive guide to conducting antibacterial assays on this compound, drawing upon established protocols for natural compounds and available data on closely related analogues. The provided methodologies will enable researchers to effectively screen this compound for its antibacterial efficacy and determine key parameters such as the Minimum Inhibitory Concentration (MIC).
Data Presentation
Currently, there is a lack of specific quantitative data for the antibacterial activity of this compound in publicly available literature. However, studies on the closely related compound, Aspidin BB, provide valuable insights into the potential efficacy of this class of molecules. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Aspidin BB against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 15.63 - 62.5 | [1] |
| Staphylococcus epidermidis | Positive | 0.63 - 2.5 | [2] |
| Propionibacterium acnes | Positive | 7.81 - 15.63 | [3] |
Note: This data pertains to Aspidin BB and should be used as a preliminary reference for designing experiments with this compound.
Experimental Protocols
Two standard and widely accepted methods for determining the antibacterial activity of natural compounds are the Broth Microdilution Method for MIC determination and the Agar Well Diffusion Assay for preliminary screening.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[4][5]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
-
Positive control (a known antibiotic)
-
Negative control (solvent used to dissolve this compound)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 4-5 mL of sterile broth.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
In the 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the compound. This will create a range of this compound concentrations.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control well (broth + inoculum + known antibiotic) and a negative control well (broth + inoculum + solvent). A sterility control well (broth only) should also be included.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[4] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
Agar Well Diffusion Assay
This method is a preliminary test to assess the antibacterial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.[6]
Materials:
-
This compound solution of known concentration
-
Sterile Petri dishes (90 mm)
-
Appropriate agar medium (e.g., Mueller-Hinton Agar - MHA)
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (to create wells)
-
Incubator
-
Positive control (a known antibiotic)
-
Negative control (solvent)
Procedure:
-
Preparation of Agar Plates:
-
Pour approximately 20 mL of molten MHA into each sterile Petri dish and allow it to solidify.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria.
-
-
Creation of Wells:
-
Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.
-
-
Application of this compound:
-
Carefully add a defined volume (e.g., 50-100 µL) of the this compound solution into each well.
-
Add the positive and negative controls to separate wells on the same plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antibacterial activity.
-
Potential Mechanism of Action (Based on Related Compounds)
While the specific signaling pathways affected by this compound are yet to be elucidated, studies on the related compound Aspidin BB suggest a multi-faceted mechanism of action against bacteria. The proposed mechanism involves the induction of reactive oxygen species (ROS) generation, which can lead to:
-
Membrane Damage: Increased ROS can cause lipid peroxidation, leading to a loss of membrane integrity and leakage of cellular contents.[3]
-
DNA Damage: Oxidative stress from ROS can cause damage to bacterial DNA.[3]
-
Protein Degradation: ROS can also lead to the degradation of essential bacterial proteins.[3]
Another related phloroglucinol, aspidinol, has been shown to primarily inhibit the formation of ribosomes, thereby disrupting protein synthesis.
Experimental Workflow and Signaling Pathway Diagrams
References
Application Notes and Protocols for High-Throughput Screening of p-Aspidin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel therapeutic agents is a cornerstone of modern medicine. High-throughput screening (HTS) has revolutionized this process by enabling the rapid and systematic evaluation of large chemical libraries for potential drug candidates.[1] This document provides a detailed framework for the high-throughput screening of a library of p-Aspidin analogs, a novel class of compounds with putative therapeutic potential. The protocols outlined below are designed to assess the cytotoxic and mechanistic properties of these analogs in a cancer research context.
This compound and its analogs are synthetic compounds designed to interact with key cellular signaling pathways implicated in oncogenesis. This application note will guide researchers through the process of identifying lead compounds from a library of this compound analogs by employing a multi-tiered screening approach, including primary HTS for cytotoxic effects, secondary assays for dose-response analysis, and mechanistic studies to elucidate the mode of action.
Key Experimental Protocols
Primary High-Throughput Cytotoxicity Screening
This initial screen aims to identify "hit" compounds that exhibit significant cytotoxic activity against a cancer cell line at a single high concentration.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound analog library (dissolved in DMSO)
-
Control compounds: Paclitaxel (positive control), DMSO (negative control)[2][3]
-
384-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding: Seed the selected cancer cell line into 384-well plates at a density of 2,500 cells per well in 40 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: The following day, add 100 nL of each this compound analog from the library to the designated wells using an acoustic liquid handler. The final concentration of the analogs should be 10 µM. Include wells with paclitaxel (10 µM) as a positive control and DMSO (0.1%) as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control wells. A "hit" is typically defined as a compound that reduces cell viability by more than 50%.
Secondary Dose-Response Analysis
"Hit" compounds from the primary screen are further evaluated to determine their potency (IC50 value).
Materials:
-
Same as Primary Screening.
Protocol:
-
Cell Seeding: Follow the same procedure as the primary screen.
-
Compound Preparation: Prepare a 10-point serial dilution series for each "hit" compound, typically ranging from 100 µM to 0.5 nM.
-
Compound Addition: Add the diluted compounds to the cells in triplicate.
-
Incubation and Assay: Follow the same incubation and cell viability assay procedures as the primary screen.
Data Analysis: The luminescent data is plotted against the log of the compound concentration. A non-linear regression analysis (log[inhibitor] vs. response -- variable slope) is used to calculate the IC50 value for each compound.
Mechanistic Assay: PI3K/Akt Pathway Inhibition
This assay investigates whether the this compound analogs exert their cytotoxic effects by inhibiting the PI3K/Akt signaling pathway, a common dysregulated pathway in cancer.[4][5]
Materials:
-
Human cancer cell line with known activated PI3K/Akt pathway.
-
Serum-free medium.
-
This compound analogs and control compounds.
-
Reagents for Western blotting or a high-throughput immunofluorescence-based assay for phosphorylated Akt (p-Akt).
Protocol (Immunofluorescence-based):
-
Cell Seeding and Starvation: Seed cells in 384-well imaging plates. After 24 hours, replace the medium with serum-free medium and incubate for another 16-24 hours to reduce basal p-Akt levels.
-
Compound Treatment: Treat the starved cells with the this compound analogs at their respective IC50 concentrations for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes to induce Akt phosphorylation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against p-Akt (Ser473), followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear to cytoplasmic ratio of the p-Akt signal.
Data Presentation
Table 1: Primary HTS Cytotoxicity Data for a Subset of this compound Analogs
| Compound ID | Concentration (µM) | % Cell Viability | "Hit" (Viability < 50%) |
| PA-001 | 10 | 98.2 | No |
| PA-002 | 10 | 45.1 | Yes |
| PA-003 | 10 | 12.5 | Yes |
| PA-004 | 10 | 88.9 | No |
| PA-005 | 10 | 5.8 | Yes |
| Paclitaxel | 10 | 2.1 | Yes |
| DMSO | 0.1% | 100.0 | No |
Table 2: Dose-Response (IC50) Values for "Hit" Compounds
| Compound ID | IC50 (µM) |
| PA-002 | 7.8 |
| PA-003 | 1.2 |
| PA-005 | 0.4 |
| Paclitaxel | 0.01 |
Table 3: PI3K/Akt Pathway Inhibition by Lead this compound Analogs
| Compound ID | Treatment | Normalized p-Akt Signal (Nuclear/Cytoplasmic Ratio) |
| PA-003 | 1.2 µM | 0.35 |
| PA-005 | 0.4 µM | 0.21 |
| Wortmannin (Control) | 1 µM | 0.15 |
| DMSO | 0.1% | 1.00 |
Visualizations
Caption: High-Throughput Screening Workflow for this compound Analogs.
Caption: Proposed PI3K/Akt Signaling Pathway Inhibition by this compound Analogs.
References
- 1. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 2. High-throughput screening platform for anticancer therapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Testing of p-Aspidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aspidin is a hypothetical compound belonging to the phloroglucinol class of natural products. Phloroglucinol derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including potential cytotoxic effects against cancer cell lines.[1] These compounds can induce cell death through various mechanisms, making them promising candidates for novel anticancer therapies.
This document provides detailed protocols for assessing the cytotoxic effects of this compound in cell culture. The described assays—MTT, Lactate Dehydrogenase (LDH), and Apoptosis detection—are standard methods to quantify cell viability, membrane integrity, and the mode of cell death, respectively.
I. Experimental Protocols
A. Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate human cancer cell lines for the study (e.g., HCT-116, MDA-MB-231, PC-3).[1]
-
Cell Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.[2] Allow cells to adhere and grow for 24 hours before treatment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours, depending on the experimental design.[2]
B. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][3]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[4]
-
MTT Addition: After the treatment period, add 10 µL of the MTT stock solution to each well.[3]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[3]
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
C. LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity and loss of membrane integrity.[5]
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a tetrazolium salt.[6][7]
-
Incubation: Incubate the mixture at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[6]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[8]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (vehicle-treated cells).[7]
D. Apoptosis Assay by Flow Cytometry
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells.[5] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.[9]
-
Cell Harvesting: Following treatment, collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[9]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
II. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cytotoxic Effect of this compound on Cancer Cell Lines (MTT Assay)
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HCT-116 | 0 (Vehicle) | 48 | 100 ± 5.2 | |
| 10 | 48 | 85.3 ± 4.1 | ||
| 25 | 48 | 62.1 ± 3.5 | 45.2 | |
| 50 | 48 | 48.9 ± 2.8 | ||
| 100 | 48 | 21.7 ± 1.9 | ||
| MDA-MB-231 | 0 (Vehicle) | 48 | 100 ± 6.1 | |
| 10 | 48 | 90.2 ± 5.5 | ||
| 25 | 48 | 71.4 ± 4.9 | 55.8 | |
| 50 | 48 | 53.6 ± 3.7 | ||
| 100 | 48 | 30.1 ± 2.4 |
Table 2: Membrane Integrity Assessment of this compound Treated Cells (LDH Assay)
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Cytotoxicity (Mean ± SD) |
| HCT-116 | 0 (Vehicle) | 24 | 5.2 ± 1.1 |
| 50 | 24 | 35.8 ± 3.2 | |
| 100 | 24 | 68.4 ± 5.7 | |
| Positive Control (Lysis) | 24 | 100 ± 0.0 |
Table 3: Apoptosis Induction by this compound in HCT-116 Cells
| Treatment Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | 95.1 | 2.3 | 2.6 |
| 50 | 60.5 | 25.8 | 13.7 |
| 100 | 30.2 | 45.1 | 24.7 |
III. Visualization
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing the cytotoxicity of this compound.
Hypothetical Signaling Pathway for this compound Induced Apoptosis
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. New cytotoxic phloroglucinol derivatives from Agrimonia pilosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chembk.com [chembk.com]
- 7. Aspirin - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of p-Aspidin in Murine Models: Application Notes and Protocols
A thorough review of scientific literature reveals no specific in vivo efficacy studies conducted on a compound identified as "p-Aspidin" in murine models. The initial search, considering the possibility of a typographical error, explored studies on "Aspirin" and "Aspidin." While extensive research exists for Aspirin in various murine models, and "Aspidin" is a known anthelmintic compound, no in vivo efficacy data for "Aspidin" in murine models for applications such as anticancer or anti-inflammatory effects could be retrieved.
This document aims to provide a structured approach for researchers, scientists, and drug development professionals interested in evaluating the in vivo efficacy of a novel compound, using the requested format for "this compound" as a template. The protocols and methodologies outlined below are based on standardized procedures for in vivo studies in murine models for common therapeutic areas like oncology and inflammation.
I. General Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a test compound in a murine model.
Caption: A generalized workflow for preclinical in vivo efficacy studies in murine models.
II. Hypothetical Application Note: Anti-Tumor Efficacy in a Xenograft Model
This section provides a template for how data and protocols would be presented if in vivo studies for a compound like "this compound" were available.
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of human colorectal cancer.
1. Quantitative Data Summary
The following table is a template for summarizing quantitative data from a hypothetical anti-tumor efficacy study.
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Oral | 1500 ± 150 | - | +5.0 ± 1.5 |
| This compound | 25 | Oral | 900 ± 120 | 40 | +4.5 ± 2.0 |
| This compound | 50 | Oral | 600 ± 100 | 60 | +2.0 ± 1.8 |
| Positive Control | Varies | Varies | 450 ± 90 | 70 | -3.0 ± 2.5 |
2. Experimental Protocol: Subcutaneous Xenograft Model
a. Cell Culture:
-
Human colorectal cancer cells (e.g., HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are harvested during the logarithmic growth phase and checked for viability using trypan blue exclusion.
b. Animal Model:
-
Six to eight-week-old female athymic nude mice (nu/nu) are used.
-
Animals are allowed to acclimatize for at least one week before the start of the experiment.
-
All procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
c. Tumor Implantation:
-
Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
d. Treatment:
-
Mice are randomized into treatment groups (n=8-10 mice per group).
-
This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The compound is administered daily via oral gavage for 21 days.
-
The vehicle control group receives the formulation vehicle only.
-
A positive control group is treated with a standard-of-care chemotherapeutic agent.
e. Monitoring and Endpoints:
-
Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.
-
Body weight is recorded twice weekly as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue may be collected for further analysis (e.g., histology, biomarker analysis).
3. Signaling Pathway Visualization
If a mechanism of action was elucidated, a signaling pathway diagram would be generated. Below is a hypothetical example of a pathway that could be inhibited by an anti-cancer agent.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
III. Hypothetical Application Note: Anti-Inflammatory Efficacy in a Murine Model
This section provides a template for a hypothetical anti-inflammatory study.
Objective: To assess the anti-inflammatory properties of this compound in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.
1. Quantitative Data Summary
The following table is a template for summarizing quantitative data from a hypothetical anti-inflammatory study.
| Treatment Group | Dose (mg/kg) | Administration Route | Total Cells in BALF (x10⁵) ± SEM | Neutrophils in BALF (%) ± SEM | IL-6 in BALF (pg/mL) ± SEM |
| Saline Control | - | Intranasal | 0.5 ± 0.1 | 5 ± 1 | 50 ± 10 |
| LPS + Vehicle | - | Intraperitoneal | 10.0 ± 1.2 | 85 ± 5 | 1500 ± 200 |
| LPS + this compound | 25 | Intraperitoneal | 6.0 ± 0.8 | 60 ± 4 | 800 ± 150 |
| LPS + this compound | 50 | Intraperitoneal | 3.0 ± 0.5 | 40 ± 3 | 400 ± 100 |
2. Experimental Protocol: LPS-Induced Acute Lung Injury
a. Animal Model:
-
Eight to ten-week-old male C57BL/6 mice are used.
-
Animals are acclimatized for one week prior to the experiment.
b. Induction of Lung Injury:
-
Mice are anesthetized, and 50 µL of LPS (1 mg/mL in sterile saline) is administered via intranasal instillation.
-
Control mice receive 50 µL of sterile saline.
c. Treatment:
-
One hour after LPS administration, mice are treated with this compound (formulated in saline) or vehicle via intraperitoneal injection.
d. Endpoint Analysis (24 hours post-LPS):
-
Mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS) to collect bronchoalveolar lavage fluid (BALF).
-
Total and differential cell counts in the BALF are determined.
-
Cytokine levels (e.g., IL-6, TNF-α) in the BALF are measured by ELISA.
-
Lung tissue can be collected for histological analysis to assess inflammation and injury.
3. Logical Relationship Diagram
The following diagram illustrates the logical relationship in the anti-inflammatory experimental design.
Caption: Logical flow of the anti-inflammatory experiment.
p-Aspidin as a Lead Compound for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant pathogens and the need for novel therapeutic agents have intensified the search for new lead compounds in drug discovery. Natural products, with their vast structural diversity and biological activity, represent a significant reservoir for such compounds. Phloroglucinols, a class of naturally occurring phenolic compounds, have garnered considerable attention for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties.
This document provides detailed application notes and protocols for the study of Aspidin BB, a representative phloroglucinol derivative, as a potential lead compound. The user's query for "p-Aspidin" is addressed by focusing on this well-characterized compound, as "this compound" is not a standard chemical name and likely refers to a para-substituted phloroglucinol derivative, a class to which Aspidin BB belongs. These notes are intended to guide researchers in the evaluation of Aspidin BB and similar compounds for their therapeutic potential.
Data Presentation
The following table summarizes the quantitative data for the biological activity of Aspidin BB.
| Biological Activity | Test Organism/Cell Line | Parameter | Value | Reference |
| Antibacterial Activity | Staphylococcus aureus (Standard and Clinical Strains) | MIC | 15.63 - 62.5 µg/mL | [1] |
| Antibacterial Activity | Propionibacterium acnes | MIC | 7.81 - 15.63 µg/mL | [2] |
| Cytotoxicity | Not Specified | IC50 (MTT Assay) | 48.14 µM (22.11 µg/mL) | [1] |
Signaling Pathways
Phloroglucinol compounds, including Aspidin BB, are known to modulate cellular signaling pathways, primarily through the induction of reactive oxygen species (ROS).
Antibacterial Mechanism of Action
The primary antibacterial mechanism of Aspidin BB against bacteria like Staphylococcus aureus involves the generation of intracellular ROS.[1] This oxidative stress leads to damage of key cellular components.
Caption: Antibacterial mechanism of Aspidin BB via ROS generation.
Modulation of Mammalian Signaling Pathways
In mammalian cells, phloroglucinols have been shown to modulate signaling pathways involved in oxidative stress response and cell survival, such as the Nrf2/HO-1 and PI3K/Akt/mTOR pathways.[3][4]
Caption: Modulation of mammalian signaling by phloroglucinols.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the broth microdilution method.
Objective: To determine the lowest concentration of Aspidin BB that inhibits the visible growth of a microorganism.
Materials:
-
Aspidin BB stock solution (e.g., in DMSO)
-
Bacterial culture (e.g., Staphylococcus aureus) in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Incubator (37°C)
Workflow:
Caption: Workflow for the MIC assay.
Procedure:
-
Prepare a 2-fold serial dilution of Aspidin BB in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the final bacterial inoculum to each well of the microtiter plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Aspidin BB at which no visible growth is observed.
-
Optionally, read the optical density at 600 nm (OD₆₀₀) using a microplate reader to quantify bacterial growth.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Aspidin BB on a mammalian cell line.[1][5][6][7][8][9]
Objective: To measure the reduction of cell viability in response to Aspidin BB.
Materials:
-
Aspidin BB stock solution (e.g., in DMSO)
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of Aspidin BB in complete medium.
-
Remove the old medium from the wells and add 100 µL of the prepared Aspidin BB dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Aspidin BB concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value (the concentration of Aspidin BB that causes 50% inhibition of cell viability).
Reactive Oxygen Species (ROS) Detection Assay
This protocol uses a fluorescent probe to detect intracellular ROS levels.
Objective: To determine if Aspidin BB induces ROS production in bacterial or mammalian cells.
Materials:
-
Aspidin BB
-
Bacterial or mammalian cells
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Culture cells to the desired confluency or density.
-
Treat the cells with various concentrations of Aspidin BB for a specified time. Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).
-
After treatment, wash the cells with PBS.
-
Load the cells with DCFH-DA (typically 5-10 µM in PBS or serum-free medium) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope.
-
An increase in fluorescence intensity in Aspidin BB-treated cells compared to the control indicates an increase in intracellular ROS levels.
Conclusion
Aspidin BB, a representative phloroglucinol derivative, demonstrates significant potential as a lead compound for drug discovery, particularly in the development of new antibacterial agents. Its mechanism of action, involving the induction of oxidative stress in bacteria, presents a promising avenue for combating drug-resistant strains. Further investigation into the structure-activity relationship of Aspidin BB and other phloroglucinol derivatives, along with in vivo efficacy and toxicity studies, is warranted to fully elucidate their therapeutic potential. The protocols and data presented in these application notes provide a foundational framework for researchers to explore this promising class of natural compounds.
References
- 1. Aspidin BB, a phloroglucinol derivative, exerts its antibacterial activity against Staphylococcus aureus by inducing the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of antibacterial activity of aspidin BB against Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 細胞計數與健康分析 [sigmaaldrich.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the In Vitro Quantification of Acetylsalicylic Acid (Aspirin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylsalicylic acid, commonly known as Aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID) with a broad range of therapeutic applications, including analgesic, antipyretic, anti-inflammatory, and antiplatelet effects. Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins and thromboxanes. Given its extensive use and diverse biological effects, accurate and reliable quantification of Aspirin in in vitro experimental systems is crucial for pharmacological research, drug metabolism studies, and the development of new therapeutic strategies.
These application notes provide detailed methodologies for the quantitative analysis of Aspirin in in vitro samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Methods for Aspirin Quantification
A variety of analytical methods have been developed for the quantification of Aspirin. The most common and robust methods are based on chromatography, offering high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with an ultraviolet (UV) detector is a widely used technique for the quantification of Aspirin. It is a reliable and cost-effective method suitable for routine analysis. The separation is typically achieved on a reversed-phase column, such as a C18 column.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing samples with low concentrations of Aspirin or complex matrices. This technique is particularly useful for detailed pharmacokinetic and metabolic studies in vitro.
Quantitative Data Summary
The following table summarizes the quantitative parameters of various analytical methods for Aspirin quantification reported in the literature.
| Method | Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| RP-HPLC | Aspirin | Bulk Drug | 50-300 µg/mL | 0.84 µg/mL | 2.55 µg/mL | 90.02-101 | [Not Available] |
| RP-HPLC | Aspirin | Bulk Drug | 87.5-262.5 µg/mL | - | - | - | [Not Available] |
| RP-HPLC | Aspirin | Tablets | 1-150 µg/mL | - | - | 99.89 ± 0.39 | [1] |
| RP-HPLC | Acetylsalicylic Acid | Solid Dispersions | 0.0275–0.1375 mg/mL | 0.0004 mg/mL | 0.0012 mg/mL | 98.6–101.0 | [2] |
| LC-MS/MS | Aspirin | Human Plasma | 5-2000 ng/mL | - | - | - | |
| LC-MS/MS | Acetylsalicylic Acid | Human Blood | 40-1000 ng/mL | - | 40 ng/mL | - | [3] |
| LC-MS/MS | Aspirin | Human Plasma | 1-80 ng/mL | - | 1 ng/mL | 88.4-91.1 | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocols
Protocol 1: Quantification of Aspirin in Cell Culture Supernatant using HPLC-UV
This protocol describes a reversed-phase HPLC method for the quantification of Aspirin in cell culture supernatant.
1. Materials and Reagents
-
Aspirin standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Cell culture medium
-
Syringe filters (0.22 µm)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Standard Solutions
-
Prepare a stock solution of Aspirin (e.g., 1 mg/mL) in acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
-
Collect cell culture supernatant from control and Aspirin-treated cells.
-
Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to remove cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.
5. Chromatographic Conditions
-
Mobile Phase: A mixture of water (containing 0.1% orthophosphoric acid, v/v) and acetonitrile (e.g., 45:55 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: 237 nm.[5]
-
Injection Volume: 20 µL.
6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the Aspirin standards against their known concentrations.
-
Determine the concentration of Aspirin in the samples by interpolating their peak areas on the calibration curve.
-
Express the results as µg/mL or µM.
Experimental workflow for Aspirin quantification.
Signaling Pathways Modulated by Aspirin
Aspirin exerts its effects by modulating several key signaling pathways. The primary and most well-understood mechanism is the irreversible inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Inhibition: Aspirin acetylates a serine residue in the active site of both COX-1 and COX-2, leading to their irreversible inactivation.[6][7] This blocks the conversion of arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs). The inhibition of COX-1 in platelets is responsible for Aspirin's antiplatelet effect, while the inhibition of COX-2 contributes to its anti-inflammatory and analgesic properties.[7][8]
Other Signaling Pathways: Beyond COX inhibition, Aspirin has been shown to influence other signaling pathways, including:
-
NF-κB Pathway: Aspirin can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[6][9]
-
AMPK Pathway: Aspirin can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9]
-
Wnt/β-catenin Pathway: In some contexts, particularly in colorectal cancer, Aspirin has been shown to inhibit the Wnt/β-catenin signaling pathway.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative analysis of acetylsalicylic acid in human blood using volumetric absorptive microsampling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Aspirin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Biology of Aspirin | CancerGRACE [cancergrace.org]
Application Notes and Protocols for Gene Expression Analysis Following Aspirin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin (acetylsalicylic acid), a widely used nonsteroidal anti-inflammatory drug (NSAID), is known for its analgesic, antipyretic, and anti-inflammatory properties. Beyond its well-established role as an inhibitor of cyclooxygenase (COX) enzymes, aspirin has been shown to modulate various cellular processes through the alteration of gene expression. These effects are of significant interest in fields ranging from cancer chemoprevention to cardiovascular disease. Understanding the transcriptional consequences of aspirin treatment is crucial for elucidating its mechanisms of action and identifying novel therapeutic applications.
These application notes provide a comprehensive overview and detailed protocols for conducting gene expression analysis in response to aspirin treatment. The focus is on providing robust methodologies for researchers investigating the molecular effects of aspirin in a laboratory setting.
Data Presentation: Summary of Aspirin-Induced Gene Expression Changes
The following tables summarize quantitative data on differentially expressed genes in human colon organoids and ovarian cancer cells following aspirin treatment. This data is compiled from publicly available research and serves as a reference for expected transcriptional changes.
Table 1: Differentially Expressed Genes in Human Colon Organoids Treated with 50µM Aspirin for 72 hours
| Gene Symbol | Log2 Fold Change | q-value (adjusted p-value) | Putative Function |
| TRABD2A | -0.58 | 0.055 | Negative regulator of Wnt signaling |
| EGFR | Hub gene in a significant module | - | Cell proliferation and signaling |
| PTGES2 | Hub gene in a significant module | - | Prostaglandin E synthase 2 |
| Multiple Genes | - | < 0.10 | A total of 1,154 genes were significantly differentially expressed, indicating widespread transcriptomic changes.[1] |
Table 2: Differentially Expressed Genes in 3AO Ovarian Cancer Cells Treated with 1.2 mmol/L Aspirin
| Time Point | Gene Symbol | Regulation | Fold Change | Gene Bank Accession No. |
| 16 h | RAB2 | Up-regulated | >2 | NM_004253 |
| 16 h | Anti-chymotrypsin | Down-regulated | <0.5 | M16654 |
| 16 h | Butyrophilin | Down-regulated | <0.5 | U26333 |
| 48 h | RAB2 | Up-regulated | >2 | NM_004253 |
| 48 h | fer | Up-regulated | >2 | M15354 |
| 48 h | EGFR | Up-regulated | >2 | K03193 |
| 48 h | HDAC1 | Up-regulated | >2 | NM_004964 |
| 48 h | MTA1 | Up-regulated | >2 | NM_004689 |
| 48 h | Anti-chymotrypsin | Down-regulated | <0.5 | M16654 |
| 48 h | Butyrophilin | Down-regulated | <0.5 | U26333 |
Note: This table represents a selection of the 24 up-regulated and 10 down-regulated genes identified at the 48-hour time point.
Mandatory Visualizations
Signaling Pathway Diagram
Aspirin is known to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. The following diagram illustrates the key interactions of aspirin within this pathway.
Experimental Workflow Diagram
The following diagram outlines the key steps for a typical gene expression analysis experiment following aspirin treatment.
Experimental Protocols
Protocol 1: Cell Culture and Aspirin Treatment
This protocol provides a general guideline for treating adherent mammalian cells with aspirin. Specific cell lines may require optimization.
Materials:
-
Mammalian cell line of interest (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Aspirin (acetylsalicylic acid), cell culture grade
-
Dimethyl sulfoxide (DMSO), sterile
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture cells to 70-80% confluency in a T-75 flask. b. Aspirate the medium, wash the cells with PBS, and add trypsin-EDTA to detach the cells. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Seed cells into 6-well plates at a density that will allow them to reach 50-60% confluency within 24 hours.
-
Aspirin Stock Solution Preparation: a. Prepare a high-concentration stock solution of aspirin in DMSO (e.g., 1 M). b. Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Aspirin Treatment: a. After 24 hours of cell attachment, remove the medium from the wells. b. Prepare fresh medium containing the desired final concentration of aspirin (e.g., 50 µM, 1 mM, 5 mM). A vehicle control with the same concentration of DMSO as the highest aspirin concentration should also be prepared. c. Add the treatment or vehicle control medium to the respective wells. d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: RNA Extraction and Quality Control
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Procedure:
-
Cell Lysis: a. Aspirate the medium from the wells. b. Add 1 mL of TRIzol reagent directly to each well and lyse the cells by pipetting up and down.
-
Phase Separation: a. Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes. b. Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. c. Incubate at room temperature for 3 minutes. d. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: a. Carefully transfer the upper aqueous phase to a new tube. b. Add 500 µL of isopropanol, mix by inverting, and incubate at room temperature for 10 minutes. c. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash and Resuspension: a. Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. b. Centrifuge at 7,500 x g for 5 minutes at 4°C. c. Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. d. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
RNA Quality Control: a. Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. b. Assess RNA integrity (RIN value) using a Bioanalyzer. A RIN value > 7 is generally recommended for RNA-seq.
Protocol 3: RNA Sequencing (RNA-seq) Library Preparation and Sequencing
This protocol provides a general overview. It is highly recommended to follow the manufacturer's instructions for the specific library preparation kit being used.
Materials:
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)
-
Purified total RNA
-
Magnetic beads for size selection
-
PCR reagents for library amplification
-
Next-generation sequencer (e.g., Illumina NovaSeq)
Procedure:
-
mRNA Isolation (Poly-A selection) or Ribosomal RNA Depletion: Isolate mRNA from the total RNA to enrich for protein-coding transcripts.
-
RNA Fragmentation and Priming: Fragment the RNA into smaller pieces and prime it for first-strand cDNA synthesis.
-
First and Second Strand cDNA Synthesis: Synthesize the first and second strands of cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Prepare the ends of the cDNA fragments for adapter ligation and ligate sequencing adapters.
-
Library Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution.
-
Sequencing: Pool and sequence the libraries on a next-generation sequencing platform.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Validation
Materials:
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target and housekeeping genes
-
qRT-PCR instrument
Procedure:
-
cDNA Synthesis: a. Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
qRT-PCR Reaction Setup: a. Prepare a reaction mix containing the qRT-PCR master mix, forward and reverse primers, and cDNA template. b. Include no-template controls (NTC) and no-reverse-transcription (-RT) controls.
-
qRT-PCR Run: a. Perform the qRT-PCR reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). c. Calculate the relative gene expression changes using the ΔΔCt method.
References
Application Notes and Protocols for p-Aspidin in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing p-Aspidin and related phloroglucinol compounds in bacterial biofilm disruption assays. The information is intended to guide researchers in evaluating the anti-biofilm efficacy of these natural compounds.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This protective barrier renders bacteria within the biofilm highly resistant to conventional antimicrobial agents, posing a significant challenge in clinical and industrial settings. Phloroglucinols, a class of naturally occurring phenolic compounds, have demonstrated promising antibacterial and anti-biofilm properties. This document focuses on the application of this compound and its analogues, such as Disaspidin BB, in disrupting bacterial biofilms, with a specific focus on Staphylococcus epidermidis, a common pathogen associated with device-related infections.
Disaspidin BB, a phloroglucinol derivative, has been shown to exhibit significant antibacterial activity against S. epidermidis, with Minimum Inhibitory Concentrations (MIC) ranging from 0.63 to 2.5 μg/ml. Furthermore, it effectively inhibits biofilm formation and eradicates established biofilms by targeting key genetic and structural components.
Mechanism of Action
The anti-biofilm activity of phloroglucinols like Disaspidin BB against S. epidermidis is multi-faceted. It involves the downregulation of genes crucial for biofilm formation and the reduction of essential components of the biofilm matrix.
Genetic Regulation: Subinhibitory concentrations of Disaspidin BB have been shown to significantly decrease the expression of genes involved in:
-
Adhesion: atlE (autolysin E) and aap (accumulation-associated protein).
-
Polysaccharide Production: icaA (intercellular adhesion protein A), which is essential for the synthesis of polysaccharide intercellular adhesin (PIA).
-
Stress Response: recA, involved in the SOS response.
Matrix Disruption: Disaspidin BB treatment leads to a significant reduction in the primary components of the biofilm matrix:
-
Extracellular Polysaccharides: A dose-dependent decrease in polysaccharide content weakens the biofilm scaffold.
-
Extracellular Proteins: The reduction in protein content further compromises the structural integrity of the biofilm.
-
Extracellular DNA (eDNA): A decrease in eDNA content disrupts a key structural component of the biofilm matrix.
Data Presentation
The following tables summarize the quantitative data on the anti-biofilm efficacy of Disaspidin BB against Staphylococcus epidermidis.
Table 1: Minimum Inhibitory Concentration (MIC) of Disaspidin BB against Clinical S. epidermidis Strains
| Strain | MIC (μg/ml) |
| SEP-05 (erythromycin-resistant) | 0.63 |
| Other Clinical Strains (10) | 0.63 - 2.5 |
Data sourced from a study on the antibacterial and anti-biofilm activities of Disaspidin BB.
Table 2: Effect of Disaspidin BB on S. epidermidis Biofilm Biomass and Metabolic Activity
| Treatment Concentration | Inhibition of Metabolic Activity (Aggregation Stage - 18h) | Reduction in Total Biomass (Maturity Stage - 36h) |
| 1 x MIC | 69.96% | 32.30% |
| 2 x MIC | 69.89% | 51.25% |
| 4 x MIC | 71.74% | 62.97% |
Data reflects the percentage reduction compared to an untreated control.
Table 3: Reduction of Extracellular Matrix Components in S. epidermidis Biofilms by Disaspidin BB
| Treatment Concentration | Extracellular Polysaccharide Reduction | Extracellular Protein Reduction |
| 1/8 x MIC | 25.42% | 8.86% |
| 1/4 x MIC | 30.38% | 31.65% |
| 1/2 x MIC | 40.12% | 59.92% |
| 1 x MIC | 45.21% | 69.20% |
Data represents the percentage reduction compared to an untreated control.
**Table 4: Downregulation of Key Biofilm-Related Genes in
Troubleshooting & Optimization
p-Aspidin solubility issues in aqueous solutions
Disclaimer: Initial searches for "p-Aspidin" did not yield a specific compound with that name in scientific literature. The information provided below is based on the properties of Aspirin (acetylsalicylic acid) , as it is a widely researched compound with well-documented solubility challenges in aqueous solutions, and it is presumed that "this compound" may be a typographical error.
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
A1: this compound, presumed to be Aspirin (acetylsalicylic acid), is a weakly acidic crystalline substance.[1][2] Its limited solubility in water (approximately 3 g/L) is due to the presence of a nonpolar benzene ring in its structure, which is hydrophobic.[1][3] While it has polar carboxyl and ester groups, the overall molecular structure hinders its interaction with polar water molecules.[3]
Q2: What are the key chemical properties of this compound (Aspirin) that I should be aware of?
A2: Key properties include:
-
Chemical Formula: C₉H₈O₄
-
Molar Mass: 180.16 g/mol
-
pKa: 3.5 at 25°C.[1]
-
Decomposition: Decomposes at around 140°C (284°F).[1][2] It is also sensitive to moisture and can hydrolyze into salicylic acid and acetic acid.[1][2][4]
Q3: How does pH affect the solubility of this compound (Aspirin)?
A3: As a weak acid, the solubility of this compound is highly pH-dependent. In acidic environments like the stomach, it remains largely unionized and poorly soluble.[4] As the pH increases and becomes more alkaline, the carboxylic acid group deprotonates, forming a salt which is more soluble in water.[3][4][5]
Q4: Can I heat the solution to improve solubility?
A4: While heating can increase the solubility of many compounds, it should be done with caution for this compound. The compound begins to decompose around 140°C.[1][2] Furthermore, prolonged heating in aqueous solutions, especially at neutral or alkaline pH, can accelerate its hydrolysis into salicylic and acetic acids, thus degrading your active compound.[1][2]
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low pH of the solution | Increase the pH of your buffer. For a weak acid like this compound (pKa ~3.5), increasing the pH to above 5.5 will significantly increase solubility by converting it to its more soluble salt form.[3][5] Consider using a buffer like Tris-HCl or a carbonate buffer.[6] | The compound should dissolve as it ionizes. |
| Insufficient Solvent | Increase the volume of the solvent. Refer to the solubility data to ensure you are not exceeding the saturation point at the given temperature. | The compound dissolves upon addition of more solvent. |
| Compound has degraded | This compound can hydrolyze in the presence of moisture.[1][2] A smell of vinegar (acetic acid) is an indicator of degradation.[1] Use a fresh stock of the compound. | Fresh compound dissolves as expected. |
| Low Temperature | Gently warm the solution while stirring. Be careful not to overheat, as this can cause degradation.[1][2] | Solubility should increase with temperature. |
Issue: My this compound precipitates out of solution over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solution is supersaturated | This can happen if the solution was heated to dissolve the compound and then cooled. Prepare a stock solution at a concentration known to be stable at your working temperature. | The compound remains in solution at the appropriate concentration. |
| Change in pH | Ensure your buffer has sufficient capacity to maintain the desired pH, especially if you are adding other components to your solution. | The solution remains stable with a stable pH. |
| Hydrolysis | This compound is unstable in aqueous solutions and can hydrolyze.[7] Prepare solutions fresh before use. For storage, consider aliquoting and storing at -20°C or -70°C, although stability at these temperatures should be verified for your specific buffer.[6][8] | Freshly prepared solutions should not have precipitates. |
Quantitative Data
Table 1: Solubility of this compound (Aspirin) in Water at Different Temperatures
| Temperature | Solubility (g/L) |
| 0°C | 1.24 |
| 25°C | 2.48[9] |
| 37°C | ~3.08 (molar solubility of 0.0308 mol/L)[7] |
| 40°C | 4.14 |
| 75°C | 17.41 |
| 100°C | 77.79 |
Table 2: Solubility of this compound (Aspirin) in Ethanol-Water Mixtures at 25°C and 37°C
| Ethanol:Water Ratio (v/v) | Molar Solubility at 25°C (mol/L) | Molar Solubility at 37°C (mol/L) |
| 0:100 (Neat Water) | 0.0246 | 0.0308 |
| 90:10 | Peak Solubility | Peak Solubility |
| Data suggests that solubility increases with the volume fraction of ethanol, peaking at a 90:10 ethanol:water ratio at both temperatures.[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using pH Modification
-
Objective: To prepare a stock solution of this compound in an aqueous buffer for in vitro experiments.
-
Materials:
-
This compound (Aspirin) powder
-
Tris-HCl buffer (e.g., 1M, pH 7.4)
-
Sterile, deionized water
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
In a sterile conical tube, add a volume of Tris-HCl buffer.
-
While stirring, slowly add the this compound powder to the buffer.
-
The solution may initially appear cloudy. Continue stirring. The basic nature of the Tris buffer will facilitate the dissolution of the acidic this compound.
-
If dissolution is slow, you can gently warm the solution to no more than 37°C.
-
Once dissolved, the solution should be clear.
-
Adjust the final volume with sterile, deionized water to achieve the desired stock concentration.
-
Verify the final pH of the solution.
-
Sterile filter the solution through a 0.22 µm filter if required for your application.
-
Prepare fresh daily. For short-term storage, store at 4°C. For longer-term storage, aliquot and freeze at -20°C or below, and perform stability tests to ensure the integrity of the compound.[8]
-
Protocol 2: Enhancing Solubility with a Co-solvent (Ethanol)
-
Objective: To prepare a concentrated stock solution of this compound using a co-solvent for subsequent dilution in an aqueous medium.
-
Materials:
-
This compound (Aspirin) powder
-
100% Ethanol (cell culture grade)
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of 100% ethanol to the powder.
-
Vortex until the this compound is completely dissolved. This will create a concentrated stock solution.
-
For your experiment, dilute this stock solution to the final working concentration in your aqueous medium. Ensure that the final concentration of ethanol in your experiment is low enough not to affect your cells or assay.
-
It is recommended to prepare an ethanol-only control in your experiments.
-
Visualizations
Caption: Workflow for dissolving this compound.
Caption: this compound's inhibition of the COX pathway.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. Salicylic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: p-Aspidin (Phloroglucinol) Stability and Degradation
Disclaimer: The compound "p-Aspidin" was not identified in the available literature. Based on chemical nomenclature and related search results, this technical support center will focus on Phloroglucinol , a closely related and well-studied compound from the same chemical family. Phloroglucinol is a key chromophore in many natural products, including aspidins. The stability and degradation information provided here for phloroglucinol is expected to be highly relevant to its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for phloroglucinol?
A1: Phloroglucinol should be stored in a cool, well-ventilated area, protected from light.[1][2] The anhydrous form should be kept in a tightly closed container in a dry place. It is stable under recommended storage conditions but can be sensitive to heat and light.
Q2: To which conditions is phloroglucinol most sensitive?
A2: Phloroglucinol is particularly susceptible to degradation under alkaline and oxidative conditions.[3] It is more stable under acidic, dry heat, and photolytic stress conditions.
Q3: What are the known degradation pathways of phloroglucinol?
A3: Phloroglucinol can degrade through two primary pathways:
-
Oxidative Degradation: In the presence of oxygen, especially under alkaline conditions, phloroglucinol can undergo oxidative dearomatization. This process can be initiated by a free-radical chain reaction.[4] The oxidation can proceed via proton-coupled electron transfer (PCET) at lower pH and sequential proton-loss electron transfer (SPLET) at higher pH.[3][5]
-
Anaerobic Degradation: In anaerobic environments, microorganisms can degrade phloroglucinol. This pathway typically involves an initial reduction to dihydrophloroglucinol, followed by enzymatic ring cleavage to yield aliphatic acids.[5][6][7]
Q4: What are the common degradation products of phloroglucinol?
A4: Under forced degradation conditions, the primary degradation products can include various oxidized and ring-opened species. Under microbial degradation, intermediates such as dihydrophloroglucinol and 3-hydroxy-5-oxohexanoate are formed, eventually leading to acetate and butyrate.[6]
Troubleshooting Guides
Issue 1: Rapid degradation of phloroglucinol solution upon preparation.
-
Possible Cause: The pH of the solution may be alkaline. Phloroglucinol is highly unstable in basic conditions.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is above 7, adjust it to a neutral or slightly acidic pH using a suitable buffer, provided it does not interfere with your experiment.
-
Prepare fresh solutions in a pH-controlled environment.
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause 1: Exposure to light. Phloroglucinol can be light-sensitive.
-
Troubleshooting Steps:
-
Conduct all experiments, including solution preparation and storage, under amber or light-protected conditions.
-
Use amber vials for storing solutions.
-
-
Possible Cause 2: Presence of oxidizing agents. Trace amounts of oxidizing agents in your reagents or solvents can accelerate degradation.
-
Troubleshooting Steps:
-
Use high-purity, HPLC-grade solvents and reagents.
-
Degas solvents before use to remove dissolved oxygen.
-
Consider adding a suitable antioxidant if compatible with your experimental design.
-
Issue 3: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: On-column degradation or interaction with the mobile phase.
-
Troubleshooting Steps:
-
Ensure the mobile phase pH is compatible with phloroglucinol stability (ideally neutral to acidic).
-
Evaluate the stability of phloroglucinol in the mobile phase over the typical run time of your analysis.
-
Use a well-maintained HPLC column and consider a different stationary phase if interactions are suspected.
-
Quantitative Stability Data
The following table summarizes the degradation of phloroglucinol under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 1 hour | Not Specified | Minimal | [8] |
| Base Hydrolysis | 0.1 M NaOH | 1 hour | Not Specified | Significant | [8] |
| Oxidative | 30% H₂O₂ | Not Specified | Not Specified | Significant | [3] |
| Thermal | Dry Heat | 24 hours | 105°C | Minimal | [8] |
| Photolytic | UV/Fluorescent Light | Not Specified | Not Specified | Minimal | [3] |
| Humidity | 90% RH | 24 hours | Not Specified | Minimal | [8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Phloroglucinol using HPLC
This protocol outlines a general procedure for conducting a forced degradation study on phloroglucinol to assess its stability under various stress conditions.
1. Materials and Reagents:
-
Phloroglucinol reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphoric acid or other suitable buffer components
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Preparation of Stock Solution:
-
Accurately weigh about 10 mg of phloroglucinol and dissolve it in a suitable solvent (e.g., methanol or water) in a 10 mL volumetric flask to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for a specified time (e.g., 1, 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before dilution and injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with an equimolar amount of HCl before dilution and injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place the solid phloroglucinol powder in a hot air oven at a specified temperature (e.g., 105°C) for 24 hours. Also, expose a solution of phloroglucinol to heat.
-
Photolytic Degradation: Expose a solution of phloroglucinol to a UV light source (e.g., 254 nm) and a fluorescent light source for a specified duration.
4. Sample Preparation for HPLC Analysis:
-
After the specified stress period, dilute the stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
5. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). An example mobile phase is an aqueous solution of 0.5 g/L H₃PO₄.[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm[8]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 30°C
6. Data Analysis:
-
Analyze the chromatograms of the stressed samples and compare them with an unstressed control sample.
-
Calculate the percentage degradation of phloroglucinol and identify any degradation products.
-
Peak purity analysis using a PDA detector is recommended to ensure that the phloroglucinol peak is free from co-eluting degradants.
Signaling Pathways and Experimental Workflows
Caption: Proposed oxidative degradation pathway of phloroglucinol.
Caption: Anaerobic degradation pathway of phloroglucinol by microorganisms.
Caption: Experimental workflow for a forced degradation study.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. ijrpns.com [ijrpns.com]
- 4. The Complexity of Hydration of Phloroglucinol: A Comprehensive Structural and Thermodynamic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial degradation of phloroglucinol and other polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anaerobic phloroglucinol degradation by Clostridium scatologenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
Technical Support Center: Overcoming p-Aspidin Resistance
This guide is intended for researchers, scientists, and drug development professionals investigating the antibacterial properties of p-Aspidin and encountering potential bacterial resistance. It provides answers to frequently asked questions, troubleshooting advice for common experimental hurdles, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound belongs to the phloroglucinol class of compounds.[1][2][3] While its exact mechanism is a subject of ongoing research, related compounds are known to exert antibacterial effects by disrupting bacterial cell membranes, interfering with DNA and protein synthesis, and inhibiting key enzymes like lipase.[2][4] Some phloroglucinols act as proton ionophores, which dissipate the proton gradient across the bacterial membrane, crucial for energy production.[5]
Q2: How do bacteria typically develop resistance to antimicrobial compounds like this compound?
Bacteria can develop resistance through several primary mechanisms:
-
Target Modification: Altering the cellular component that the antimicrobial agent targets, preventing the drug from binding effectively.[6][7]
-
Enzymatic Degradation: Producing enzymes that inactivate the antimicrobial compound. A classic example is the production of β-lactamases to inactivate penicillin.[7][8]
-
Reduced Permeability: Modifying the cell wall or membrane (e.g., altering porin proteins in Gram-negative bacteria) to limit the uptake of the drug.[7][9]
-
Active Efflux: Utilizing membrane proteins known as efflux pumps to actively transport the antimicrobial agent out of the cell, preventing it from reaching a therapeutic intracellular concentration.[7][10][11] This is a very common mechanism of resistance to natural products and is a primary focus of this guide.
Q3: What is a bacterial efflux pump, and why is it a likely culprit for this compound resistance?
Efflux pumps are transporter proteins located in the bacterial cell membrane that expel a wide range of toxic substances, including antibiotics.[11][12] Overexpression of these pumps is a major mechanism of multidrug resistance (MDR) in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa.[12][13] Because natural compounds like this compound can be recognized as foreign toxins, bacteria with active efflux pumps can efficiently remove the compound, leading to a higher Minimum Inhibitory Concentration (MIC).
Troubleshooting Experimental Issues
Q1: My MIC assays for this compound show a much higher value than expected for a specific bacterial strain. How can I determine if efflux is the cause?
A significant increase in the MIC value for a particular strain is a classic indicator of resistance. To specifically test for the involvement of an efflux pump, you can perform an MIC assay in the presence of a known Efflux Pump Inhibitor (EPI).
-
Rationale: EPIs are molecules that block the activity of efflux pumps.[10] If this compound is being expelled by a pump, adding an EPI will cause the compound to accumulate inside the cell, making the bacterium more susceptible and thus lowering the MIC.[13]
-
Common EPIs: Phenylalanine-arginine β-naphthylamide (PAβN or MC-207,110) is a well-characterized broad-spectrum EPI for Gram-negative bacteria.[10][13] Reserpine and piperine are known to inhibit pumps in Gram-positive bacteria like S. aureus.[10]
See the protocol section below for a detailed methodology. A significant reduction in the MIC (typically ≥4-fold) in the presence of an EPI strongly suggests efflux-mediated resistance.
Q2: I've confirmed efflux pump activity. What is the next step in overcoming this resistance?
The next step is to characterize the synergy between this compound and a potential EPI. This involves a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A synergistic interaction means the combined effect of the two compounds is greater than the sum of their individual effects.[4] This data is crucial for developing a potential combination therapy.
Q3: My attempts to identify the specific gene responsible for this compound resistance via PCR have failed. What could be the issue?
Identifying resistance genes can be complex. Consider these possibilities:
-
Incorrect Primer Design: The specific efflux pump gene may not be among the common ones you are screening for. Bacterial genomes can contain numerous, uncharacterized transporter genes.[11]
-
Upregulation, Not Mutation: Resistance may not be due to a new gene or a mutation, but rather the overexpression of an existing, native efflux pump.[14] In this case, you should compare the gene expression levels between your resistant strain and a susceptible control strain using techniques like Real-Time PCR (qRT-PCR).[15]
-
Multiple Mechanisms: Resistance might be multifactorial, involving not just one pump but a combination of reduced permeability and several different efflux systems.[6]
A broader, less targeted approach like whole-genome sequencing of the resistant strain compared to a susceptible parent strain can help identify mutations or upregulated genes responsible for the phenotype.[16]
Quantitative Data Summary
The following tables represent expected data from experiments investigating efflux-mediated resistance to this compound in a hypothetical resistant strain of S. aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound with and without an Efflux Pump Inhibitor (EPI)
| Compound | Concentration (µg/mL) | Resistant S. aureus MIC (µg/mL) |
| This compound | - | 128 |
| This compound + Piperine | 20 µg/mL | 8 |
| Fold Reduction in MIC | 16-fold |
Caption: The addition of the EPI piperine significantly reduces the MIC of this compound, suggesting that an efflux pump is actively removing this compound from the bacterial cell.
Table 2: Synergy Analysis using Checkerboard Assay (FIC Index)
| Compound Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index* | Interpretation |
| This compound | 128 | 16 | 0.4375 | Synergy |
| Piperine | 64 | 20 |
*FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FIC index of ≤ 0.5 is considered synergistic.
Caption: The calculated FIC index of 0.4375 indicates a strong synergistic interaction between this compound and piperine against the resistant S. aureus strain.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay with an Efflux Pump Inhibitor
This protocol determines the MIC of this compound in the presence of an EPI to diagnose efflux pump activity.
Materials:
-
Resistant bacterial strain
-
This compound stock solution
-
EPI stock solution (e.g., Piperine)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[15]
-
Prepare EPI Plates: Prepare two sets of 96-well plates.
-
Plate A (Control): Add MHB to all wells.
-
Plate B (EPI): Add MHB containing the EPI at a fixed, sub-inhibitory concentration (e.g., 20 µg/mL piperine) to all wells. This concentration should not inhibit bacterial growth on its own.
-
-
Serial Dilution: Create a two-fold serial dilution of this compound across the columns of both plates. The concentration range should bracket the expected MIC.
-
Inoculation: Add the prepared bacterial inoculum to all wells containing this compound and the control wells (no drug, no EPI; and no drug, with EPI).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
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Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the MIC from Plate A to Plate B. A ≥4-fold reduction in MIC in Plate B is indicative of significant efflux activity.
Visualizations
Caption: Workflow for troubleshooting high MIC values of this compound.
Caption: Efflux pump-mediated resistance to this compound and its inhibition.
References
- 1. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of antibacterial activity of aspidin BB against Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.library.ucsf.edu [search.library.ucsf.edu]
- 4. Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 7. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of Bacterial Resistance and Potential Bacteriostatic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antibiotic Resistance Mechanisms in Bacteria: Relationships Between Resistance Determinants of Antibiotic Producers, Environmental Bacteria, and Clinical Pathogens [frontiersin.org]
- 10. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 12. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. testing.com [testing.com]
Technical Support Center: p-Aspidin Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of p-Aspidin using chromatographic techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic purification of this compound, presented in a question-and-answer format.
Issue 1: Poor Peak Resolution or Co-elution of Impurities
Question: I am observing poor separation between my this compound peak and other impurities, resulting in overlapping peaks. How can I improve the resolution?
Answer: Poor resolution is a common issue in chromatography and can be addressed by systematically optimizing several parameters of your method.
Troubleshooting Steps:
-
Mobile Phase Optimization: The composition of the mobile phase is a critical factor influencing separation.
-
Adjust Solvent Strength: If using reversed-phase chromatography (e.g., C18 column), decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will generally increase retention times and may improve the separation of closely eluting compounds. Conversely, for normal-phase chromatography, decreasing the polarity of the mobile phase can enhance separation.
-
Modify pH: The pH of the mobile phase can significantly affect the ionization state of this compound and impurities, thereby altering their retention behavior. Experiment with slight adjustments to the mobile phase pH to improve selectivity. For ionizable compounds, working at a pH where the target compound is in its un-ionized form can improve peak shape and retention.
-
Incorporate Additives: Small amounts of additives like trifluoroacetic acid (TFA) can act as ion-pairing agents, improving peak shape and resolution, especially for peptides and other complex molecules.
-
-
Gradient Elution Profile: If you are using a gradient elution, modifying the gradient slope can significantly impact resolution.
-
A shallower gradient (i.e., a slower increase in organic solvent concentration over time) provides more time for the separation to occur and can effectively resolve closely eluting peaks.
-
-
Column Selection: The choice of stationary phase is fundamental to achieving good separation.
-
Particle Size: Columns with smaller particle sizes generally offer higher efficiency and better resolution.
-
Stationary Phase Chemistry: If this compound is co-eluting with impurities on a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
Logical Troubleshooting Workflow for Poor Resolution:
Caption: Troubleshooting workflow for addressing poor peak resolution.
Issue 2: Low Yield of Purified this compound
Question: My recovery of this compound after chromatography is consistently low. What are the potential causes and how can I improve the yield?
Answer: Low yield can be attributed to several factors, including compound instability, irreversible adsorption to the stationary phase, or suboptimal collection of fractions.
Troubleshooting Steps:
-
Assess Compound Stability: this compound, like many natural products, may be susceptible to degradation under certain conditions.
-
pH Stability: Determine the pH range in which this compound is most stable and adjust your mobile phase and sample preparation buffers accordingly. Proteins, for example, are generally most stable within 1.0 pH unit of their isoelectric point (pI).
-
Temperature Sensitivity: If this compound is thermally labile, perform the purification at a lower temperature. Many HPLC systems are equipped with column ovens that can also be used for cooling.
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Light Sensitivity: Protect the sample from light by using amber vials and covering the chromatography system if necessary.
-
-
Optimize Column and Mobile Phase:
-
Irreversible Adsorption: Strong, irreversible binding of this compound to the column's stationary phase can lead to significant loss. This can sometimes be mitigated by changing the column chemistry or by adding a competitive agent to the mobile phase.
-
Column Overload: Injecting too much sample can lead to poor peak shape and potential loss of product. Conversely, injecting a very dilute sample can also sometimes result in lower recovery.
-
-
Fraction Collection:
-
Ensure your fraction collector is properly calibrated and that the collection window is set appropriately to capture the entire this compound peak.
-
Experimental Workflow for Improving Yield:
Caption: Workflow for troubleshooting low this compound yield.
Issue 3: Asymmetric Peak Shape (Tailing or Fronting)
Question: The chromatographic peak for this compound is showing significant tailing (or fronting). What could be causing this and how can I achieve a more symmetrical peak?
Answer: Peak asymmetry can be caused by a variety of chemical and physical factors within the chromatographic system.
Troubleshooting Steps:
-
Chemical Effects:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase (e.g., interaction with residual silanols on a silica-based column) can cause peak tailing. Adding a competing agent, such as a small amount of a stronger solvent or an ion-pairing agent like TFA, to the mobile phase can help to mask these active sites.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the presence of multiple ionized forms of this compound, resulting in poor peak shape. Adjusting the pH to ensure a single ionic state can improve symmetry.
-
-
Column Issues:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting. Try reducing the injection volume or the sample concentration.
-
Column Degradation: A void at the head of the column or a contaminated frit can cause peak distortion. Reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column may be necessary.
-
-
System and Method Issues:
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing. Minimize the length and diameter of all tubing between the injector, column, and detector.
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can
-
Minimizing cytotoxicity of p-Aspidin in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of p-Aspidin in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known effect on normal versus cancer cells?
This compound is a pentacyclic triterpenoid that has demonstrated anti-proliferative effects on various cancer cell lines. Notably, studies have shown that this compound exhibits selective cytotoxicity, meaning it is more toxic to cancer cells than to normal, healthy cells. This suggests a favorable therapeutic window for its potential use as an anti-cancer agent.
Q2: I am observing some level of cytotoxicity in my normal cell lines when treated with this compound. Is this expected?
While this compound shows preferential cytotoxicity towards cancer cells, it is possible to observe some off-target effects on normal cells, especially at higher concentrations. One study reported the half-maximal inhibitory concentration (IC50) of this compound on normal prostate epithelial (RWPE) cells and human epithelial keratinocytes (NHEK) to be 70.09µM and 98.91µM, respectively. If your experimental concentrations approach these values, some cytotoxicity in normal cells can be expected.
Q3: What are the general strategies to minimize the cytotoxicity of anti-cancer agents like this compound in normal cells?
Several strategies can be employed to reduce the off-target effects of chemotherapeutic agents:
-
Targeted Drug Delivery: Utilizing nanocarriers like liposomes or polymeric nanoparticles can help deliver the drug specifically to tumor sites, reducing exposure to healthy tissues.
-
Combination Therapy: Combining this compound with other agents can allow for a lower, less toxic dose of this compound to be used while maintaining or even enhancing the anti-cancer effect.
-
Cyclotherapy: This approach involves inducing a temporary and reversible cell cycle arrest (typically in the G1 phase) in normal cells, making them less susceptible to cell-cycle-dependent cytotoxic agents.
Q4: How can I experimentally verify that I have reduced this compound's cytotoxicity in normal cells?
You can perform cell viability and cytotoxicity assays to compare the effects of this compound alone versus this compound in combination with a protective strategy. Commonly used assays include the MTT assay and the Neutral Red uptake assay. A successful strategy will show a higher percentage of viable normal cells compared to treatment with this compound alone, while ideally not compromising its efficacy against cancer cells.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cell Lines
Possible Cause: The concentration of this compound used may be too high for the specific normal cell line.
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment to determine the IC50 value of this compound on your specific normal and cancer cell lines.
-
Adjust Concentration: Use a concentration of this compound that is effective against your cancer cell line but below the IC50 for your normal cell line.
-
Implement a Cytoprotective Strategy:
-
Targeted Delivery: If you have the capabilities, encapsulate this compound in a nanoparticle-based delivery system.
-
Combination Therapy: Investigate the use of a synergistic agent that allows for a lower dose of this compound.
-
Cyclotherapy: Pre-treat normal cells with a cell cycle inhibitor to induce G1 arrest before this compound treatment.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | 25.4 | |
| PC3 | Prostate Cancer | 32.2 | |
| CWRV1 | Prostate Cancer | 41 | |
| NB26 | Neuroblastoma | 53.1 | |
| A375 | Melanoma | 77 | |
| RWPE | Normal Prostate Epithelial | 70.09 | |
| NHEK | Normal Human Epithelial Keratinocytes | 98.91 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Objective: To determine the viability of cells after treatment with this compound.
Materials:
-
Cells (normal and cancer cell lines)
-
96-well plates
-
Complete culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Neutral Red Uptake Assay for Cytotoxicity
This protocol is based on established neutral red uptake assay methods.
Objective: To assess cytotoxicity by measuring the accumulation of neutral red dye in the lysosomes of viable cells.
Materials:
-
Cells (normal and cancer cell lines)
-
96-well plates
-
Complete culture medium
-
This compound
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Wash/fixative solution (e.g., 1% CaCl2 in 4
Technical Support Center: Scaling Up p-Aspidin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of p-Aspidin for larger studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale synthesis important?
A1: this compound, with the chemical formula C25H32O8, is a phloroglucinol derivative.[1][2] Its structural complexity and potential biological activities make it a compound of interest for further investigation. Scaling up its synthesis is crucial for conducting extensive preclinical and clinical studies to evaluate its therapeutic potential.
Q2: What are the main synthetic challenges in scaling up this compound production?
A2: The primary challenges in scaling up the synthesis of this compound, a complex phloroglucinol derivative, include:
-
Controlling regioselectivity: Phloroglucinol and its derivatives are highly reactive and can undergo acylation and alkylation at multiple positions, leading to a mixture of isomers.[3][4]
-
Preventing side reactions: Over-acylation, over-alkylation, and O-alkylation are common side reactions that can reduce the yield of the desired product.[3]
-
Product purification: Separating this compound from unreacted starting materials, byproducts, and isomers can be challenging at a larger scale and may require multi-step purification protocols.
-
Heat and mass transfer: Ensuring uniform heating and mixing in large reactors is critical for consistent reaction outcomes and to avoid localized overheating, which can lead to degradation.
-
Handling of hazardous reagents: Some reagents used in Friedel-Crafts acylation, such as aluminum chloride, are hazardous and require special handling procedures, especially at a larger scale.[5]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and initial purity assessment.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product yield, and final purity. A suitable method would involve a C18 column with a gradient of water and acetonitrile containing a small amount of formic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the scale-up synthesis of this compound. The proposed synthesis involves two key steps: Friedel-Crafts acylation of a substituted phloroglucinol and subsequent alkylation.
Problem Area 1: Friedel-Crafts Acylation
Q: Low yield of the desired mono-acylated product.
A:
-
Possible Cause 1: Over-acylation. The high reactivity of the phloroglucinol ring can lead to the formation of di- and tri-acylated byproducts.[4][6]
-
Solution: Carefully control the stoichiometry of the acylating agent. Use of a milder Lewis acid catalyst or performing the reaction at a lower temperature can also improve selectivity. A solvent system of nitromethane and dichloromethane has been shown to improve yields in similar acylations.[5]
-
-
Possible Cause 2: Incomplete reaction.
-
Solution: Ensure efficient mixing to overcome mass transfer limitations, especially in larger reactors. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. Consider a slight increase in the catalyst loading after initial trials.
-
Q: Formation of a complex mixture of products.
A:
-
Possible Cause: Lack of regioselectivity. The phloroglucinol ring has multiple reactive sites.
-
Solution: Employing a protecting group strategy for the hydroxyl groups can direct the acylation to the desired position. Alternatively, exploring different Lewis acid catalysts and solvent systems can influence the regioselectivity of the reaction.
-
Problem Area 2: Alkylation Step
Q: Low yield of the final this compound product.
A:
-
Possible Cause 1: O-alkylation instead of C-alkylation. The phenolic hydroxyl groups can also be alkylated, leading to undesired byproducts.[3]
-
Possible Cause 2: Formation of dialkylated products.
-
Solution: Control the stoichiometry of the alkylating agent carefully. Adding the alkylating agent slowly to the reaction mixture can help to minimize dialkylation.
-
Q: Difficulty in purifying the final product.
A:
-
Possible Cause: Presence of closely related impurities. Isomers and byproducts with similar polarities can be difficult to separate.
-
Solution: A multi-step purification strategy may be necessary. This could involve initial purification by column chromatography on silica gel, followed by recrystallization or preparative HPLC to achieve high purity. Chromatographic filtration with a boiling eluent has been shown to be effective for purifying similar compounds.[7]
-
Experimental Protocols
A plausible synthetic route for this compound is outlined below. Note: This is a proposed pathway and may require optimization.
Step 1: Synthesis of Mono-acylated Phloroglucinol Intermediate
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add the starting substituted phloroglucinol and a solvent mixture of dichloromethane and nitromethane.[5]
-
Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add aluminum chloride (or another suitable Lewis acid) portion-wise, maintaining the internal temperature below 10 °C.
-
Acylating Agent Addition: Add the appropriate acid chloride dropwise via the addition funnel over 1-2 hours, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the mono-acylated intermediate.
Step 2: Synthesis of this compound via Alkylation
-
Reaction Setup: In a reactor, dissolve the mono-acylated phloroglucinol intermediate and a suitable alkylating agent in a solvent such as aqueous ethanol.
-
Base Addition: Add a solution of a mild base (e.g., sodium bicarbonate) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the formation of this compound by TLC or HPLC.
-
Work-up: Acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude this compound by column chromatography followed by recrystallization or preparative HPLC.
Data Presentation
The following tables present hypothetical data for the synthesis of this compound at different scales to illustrate potential outcomes and highlight areas for optimization.
Table 1: Friedel-Crafts Acylation - Scale-Up Data
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Starting Material | 1.0 g | 100 g | 1.0 kg |
| Acylating Agent | 1.1 eq | 1.05 eq | 1.02 eq |
| Lewis Acid | 1.2 eq | 1.1 eq | 1.05 eq |
| Solvent Volume | 20 mL | 2 L | 20 L |
| Reaction Time | 24 h | 36 h | 48 h |
| Yield (Isolated) | 65% | 55% | 50% |
| Purity (HPLC) | 95% | 92% | 90% |
Table 2: Alkylation - Scale-Up Data
| Parameter | Lab Scale (0.5 g) | Pilot Scale (50 g) | Production Scale (500 g) |
| Starting Material | 0.5 g | 50 g | 500 g |
| Alkylating Agent | 1.2 eq | 1.1 eq | 1.05 eq |
| Base | 1.5 eq | 1.3 eq | 1.2 eq |
| Solvent Volume | 15 mL | 1.5 L | 15 L |
| Reaction Time | 48 h | 60 h | 72 h |
| Yield (Isolated) | 50% | 40% | 35% |
| Purity (HPLC) | >98% | >98% | >98% |
Visualizations
Caption: Proposed synthetic workflow for the scaled-up synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in chemical synthesis.
References
- 1. PubChemLite - Dtxsid60912998 (C25H32O8) [pubchemlite.lcsb.uni.lu]
- 2. Aspidin | C25H32O8 | CID 120290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]
- 6. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]
- 7. A large scale synthesis of a natural antibiotic, 2,4-diacetylophloroglucinol (DAPG) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
No Validated Antibacterial Spectrum Data Available for p-Aspidin
A comprehensive review of available scientific literature and databases reveals no validated data on the antibacterial spectrum or mechanism of action for a compound identified as "p-Aspidin." Consequently, a comparison guide detailing its performance against other antibacterial agents cannot be compiled at this time.
Extensive searches for "this compound" have not yielded any peer-reviewed studies, clinical trial data, or regulatory information that would be necessary to fulfill the request for a detailed comparison guide. The core requirements, including quantitative data presentation, detailed experimental protocols, and visualizations of signaling pathways, are contingent upon the existence of this foundational scientific data.
Without any established information on its biological activity, it is impossible to:
-
Summarize its antibacterial efficacy against a range of pathogens.
-
Compare its performance to existing antibiotics such as penicillin or ciprofloxacin.
-
Provide minimum inhibitory concentration (MIC) data.
-
Detail the experimental methodologies used to assess its antibacterial properties.
-
Illustrate its mechanism of action or any related signaling pathways.
Therefore, the creation of a comparison guide for "this compound" cannot proceed. Further research and publication of primary data in peer-reviewed scientific journals would be required before such a guide could be developed for the intended audience of researchers, scientists, and drug development professionals.
A Comparative Guide to the Structure-Activity Relationship of Aspirin Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs for cancer therapy has gained significant traction, with aspirin (acetylsalicylic acid, ASA) being a prominent candidate. While aspirin itself has shown promise in cancer prevention and therapy, its gastrointestinal side effects and moderate potency have driven the development of numerous analogs with improved efficacy and safety profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aspirin analogs, focusing on their in vitro anticancer activities. The information is compiled from preclinical studies to aid researchers in the ongoing quest for more potent and selective anticancer agents.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxicity of aspirin and its analogs against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), highlights the significant enhancement in anticancer potency achieved through structural modifications of the parent aspirin molecule.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Aspirin (ASA) | HT-29 (Colon) | >500 | [1] |
| SW480 (Colon) | >500 | [1] | |
| BxPC-3 (Pancreatic) | >500 | [1] | |
| MIA PaCa-2 (Pancreatic) | >500 | [1] | |
| Phosphoaspirin (1a) | HT-29 (Colon) | 276 | [1] |
| p-Phosphoaspirin (1b) | HT-29 (Colon) | 18- to 144-fold more potent than ASA | [1] |
| Multiple (Colon, Lung, Liver, Pancreas, Breast) | - | [1] | |
| p-Acetoxy-containing analog (2c) | HT-29 (Colon) | 5 to 20-fold lower than p-ASA-containing compound (1b) | [1] |
| SW480 (Colon) | - | [1] | |
| BxPC-3 (Pancreatic) | - | [1] | |
| MIA PaCa-2 (Pancreatic) | - | [1] | |
| m-Diethylphosphate analog | HT-29, SW480, BxPC-3, MIA PaCa-2 | >500 | [1] |
| p-Diethylphosphate analog | HT-29, SW480, BxPC-3, MIA PaCa-2 | IC50 values could not be reliably established | [1] |
| m-Nitrate analog | HT-29, SW480, BxPC-3, MIA PaCa-2 | >500 | [1] |
| p-Nitrate analog | HT-29, SW480, BxPC-3, MIA PaCa-2 | IC50 values could not be reliably established | [1] |
Experimental Protocols
The in vitro anticancer activity of the aspirin analogs was primarily assessed using cell viability or cytotoxicity assays. A general protocol for such an assay is outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HT-29, SW480, BxPC-3, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The aspirin analogs, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) of Aspirin Analogs
The data reveals key structural modifications that significantly impact the anticancer potency of aspirin.
Caption: Key structural modifications influencing the anticancer activity of aspirin analogs.
A study on aspirin-based benzyl esters (ABEs) revealed that the position of the substituent on the benzyl ring is crucial for activity, with para-isomers demonstrating greater potency than their meta-counterparts.[1] Furthermore, the nature of the leaving group on the benzyl ester significantly impacts the compound's efficacy. For instance, analogs with a nitrate (-ONO2) or diethylphosphate [-OP(O)(OEt)2] leaving group were found to be more active than those with a hydroxyl (-OH) or chloro (-Cl) group.[1] The conversion of aspirin's carboxylic acid to a benzyl ester is a critical modification that leads to a substantial increase in anticancer activity compared to the parent drug.[1]
Signaling Pathways
While the precise mechanisms of action for many aspirin analogs are still under investigation, the parent compound, aspirin, is known to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] This inhibition leads to a reduction in the synthesis of prostaglandins, which are signaling molecules involved in inflammation and cell proliferation.
Caption: Simplified overview of the COX pathway inhibited by aspirin and its analogs.
The enhanced potency of the aspirin analogs suggests that they may have additional or more potent mechanisms of action beyond COX inhibition. Further research is needed to fully elucidate the signaling pathways modulated by these novel compounds.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The compounds discussed are in preclinical stages of research and are not approved for clinical use.
References
An In Vivo Comparative Guide to Therapeutic Windows: A Case Study with Aspirin
Disclaimer: Information regarding a compound specifically named "p-Aspidin" is not available in the public domain. Therefore, this guide utilizes Aspirin (acetylsalicylic acid), a well-researched compound, as a representative example to demonstrate the principles of in vivo validation of a therapeutic window. The data and methodologies presented are for illustrative purposes and are based on published research on Aspirin.
This guide provides a comparative analysis of Aspirin's therapeutic window in two distinct contexts: as a nonsteroidal anti-inflammatory drug (NSAID) and as a potential anti-cancer agent. It is intended for researchers, scientists, and drug development professionals to illustrate the critical data and experimental frameworks required for defining the safe and effective dose range of a therapeutic compound in vivo.
Quantitative Data Summary
The therapeutic window of a drug is the range between the minimum effective concentration and the minimum toxic concentration. For a drug like Aspirin with multiple indications, this window can vary significantly. The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the differences in effective concentrations and toxicity profiles for its anti-inflammatory and anti-cancer applications.
Table 1: In Vitro Efficacy and Cytotoxicity of Aspirin
| Cell Line | Assay Type | Endpoint | IC50 / Effective Concentration | Source |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Cell Viability | ~15 µmol/ml | [1] |
| SW 620, HT-29 (Colon Cancer) | Cytotoxicity Assay | Cell Death (Necrosis) | 1.25-10 mM | [2] |
| Platelets | Platelet Aggregation Assay | Inhibition of Thromboxane A2 | Low doses (e.g., 40 mg/day) | [3] |
| Various | Cyclooxygenase (COX) Inhibition | Enzyme Activity | Varies by isoform | [3][4] |
Table 2: In Vivo Therapeutic and Toxicity Data for Aspirin in Animal Models
| Animal Model | Indication | Dosing Regimen | Therapeutic Effect | Toxicity Observed | Source |
| Nude Mice (HepG2 Xenograft) | Hepatocellular Carcinoma | 100 mg/kg/day (oral) | Significant tumor growth inhibition | No morbidity, significant weight loss, or change in activity | [1] |
| Pregnant Rabbits | Developmental Toxicity Study | 125, 250, 350 mg/kg/day | N/A | Mortality, decreased food consumption and body weight gain at 250 and 350 mg/kg/day | [5] |
| Pregnant Rats | Developmental Toxicity Study | 50, 125, 250 mg/kg/day | N/A | Fetal malformations at ≥250 mg/kg/day | [6] |
| Humans | Anti-inflammatory (Rheumatoid Arthritis) | 4-6 g/day | Reduction in inflammation | Close to doses causing undesirable toxicity | [7] |
| Humans | Antiplatelet | 60 mg/day | Inhibition of platelet aggregation | Low risk of gastrointestinal side effects | [7] |
Comparative Analysis of Therapeutic Windows
Aspirin demonstrates a classic example of a drug with multiple, dose-dependent therapeutic windows.
-
Anti-inflammatory/Analgesic Window: Higher doses (e.g., 4-6 g/day in humans for rheumatoid arthritis) are required to achieve anti-inflammatory effects. However, this dose range approaches the threshold for toxicity, indicating a narrow therapeutic index for this indication.[7]
-
Antiplatelet Window: Very low doses (e.g., 60-100 mg/day) are sufficient to irreversibly inhibit COX-1 in platelets, preventing the formation of thromboxane A2 and subsequent platelet aggregation.[3][7][8] At this dose, the risk of side effects is significantly lower, indicating a wider therapeutic window for cardiovascular protection.
-
Anti-Cancer Window: Preclinical in vivo studies suggest that doses around 100 mg/kg/day in mice can inhibit tumor growth without causing significant toxicity.[1] This dose is higher than the antiplatelet dose but is administered in a different context (cancer treatment). The long-term safety of such doses for chemoprevention or treatment in humans is still under investigation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols based on the cited literature for assessing the anti-cancer therapeutic window of a compound like Aspirin.
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy and toxicity of a compound.
-
Animal Model: Immunocompromised mice (e.g., nude mice), typically 4-6 weeks old.
-
Cell Line: A human cancer cell line, for example, HepG2 (hepatocellular carcinoma), is cultured and harvested.[1]
-
Tumor Implantation: A suspension of cancer cells (e.g., 1x10^6 cells in 100 µL of saline) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomized into control and treatment groups. The test compound (e.g., Aspirin) is administered daily via oral gavage at a predetermined dose (e.g., 100 mg/kg/day). The control group receives the vehicle (e.g., saline).[1]
-
Monitoring:
-
Tumor Growth: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Toxicity: Animal body weight, food and water consumption, and general health (activity level, posture, fur condition) are monitored daily.
-
-
Endpoint: After a set period (e.g., 7 weeks), mice are euthanized, and tumors are excised and weighed.[1] Blood and major organs may be collected for further analysis (e.g., histology, blood chemistry).
Developmental and Reproductive Toxicity (DART) Study
-
Objective: To assess the potential adverse effects of a compound on maternal health and fetal development.
-
Animal Model: Pregnant rodents (e.g., rats or rabbits).[5][6]
-
Treatment: The test compound is administered daily during the period of organogenesis (e.g., gestation days 6 to 17 in rats).[6] A range of doses is used, including a control group.
-
Maternal Monitoring: Maternal body weight, food consumption, and clinical signs of toxicity are recorded throughout the gestation period.
-
Fetal Examination: Near the end of gestation (e.g., day 21 in rats), the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal malformations.[6]
Visualizations: Pathways and Workflows
Mechanism of Action: Aspirin's Inhibition of Cyclooxygenase (COX)
Caption: Aspirin's mechanism of action via irreversible inhibition of COX enzymes.
Experimental Workflow: In Vivo Therapeutic Window Assessment
Caption: A generalized workflow for in vivo assessment of a therapeutic window.
References
- 1. Aspirin induces apoptosis in vitro and inhibits tumor growth of human hepatocellular carcinoma cells in a nude mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin toxicity for human colonic tumor cells results from necrosis and is accompanied by cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
